L-Anserine nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862239 | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-52-1, 5937-77-9 | |
| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Anserine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-anserine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Anserine Nitrate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing notable antioxidant and neuroprotective properties, it presents potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for assessing its antioxidant capacity and a proposed signaling pathway for its neuroprotective effects are also presented.
Chemical Structure and Properties
This compound is comprised of the dipeptide L-Anserine and a nitrate counter-ion. The chemical structure of the L-Anserine cation consists of a β-alanine residue linked to a 3-methyl-L-histidine residue.
Chemical Structure:
-
IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid;nitric acid[1]
-
Molecular Formula: C₁₀H₁₇N₅O₆[1]
-
Molecular Weight: 303.27 g/mol [1]
-
CAS Number: 10030-52-1[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Melting Point | 226-228 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water: 59 mg/mL (194.53 mM), sonication recommended.[3] DMSO: 3.03 mg/mL (10 mM), sonication recommended.[3] Ethanol: Insoluble.[4] | [3][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Synthesis
The synthesis of L-Anserine can be achieved through the methylation of carnosine via the enzyme carnosine N-methyltransferase.[5] A chemical synthesis method for L-Anserine has also been reported, which involves the reaction of a lithium salt of 3-methyl-L-histidine with phthalyl-β-alanine and ethyl chlorocarbonate to form phthalyl-β-alanyl-3-methyl-L-histidine, followed by the removal of the phthalyl group with hydrazine to yield L-Anserine.
To obtain this compound, a plausible final step would involve the neutralization of L-Anserine with nitric acid. A generalized experimental protocol for this salt formation is provided below.
Experimental Protocol: Synthesis of this compound from L-Anserine
-
Dissolution: Dissolve synthesized L-Anserine in a minimal amount of a suitable solvent, such as deionized water.
-
Acidification: Slowly add an equimolar amount of a dilute nitric acid solution to the L-Anserine solution with constant stirring.
-
Crystallization: Allow the solution to crystallize. This process can be facilitated by slow evaporation of the solvent or by the addition of a less polar co-solvent to reduce the solubility of the salt.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound crystals under a vacuum.
Biological Activities and Mechanisms of Action
This compound is recognized for its potent antioxidant and neuroprotective activities.[4] It functions as a scavenger of hydroxyl radicals and an inhibitor of nonenzymatic protein glycation.[3]
Antioxidant Activity
L-Anserine exhibits significant antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[6][7] The antioxidant capacity of L-Anserine can be evaluated through various in vitro assays.
The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.
Caption: General workflow for evaluating the antioxidant capacity of this compound.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a microplate well or a cuvette, mix a defined volume of the this compound sample solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
b) Reducing Power Assay
-
Reaction Mixture: Mix the this compound sample solution with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution.
-
Incubation: Incubate the mixture at 50°C for 20 minutes.
-
Acidification: Add trichloroacetic acid to the mixture to stop the reaction.
-
Centrifugation: Centrifuge the mixture to separate the supernatant.
-
Color Development: Mix the supernatant with deionized water and a ferric chloride solution.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.
c) Copper Chelation Assay
-
Reaction Mixture: Mix the this compound sample solution with a solution of copper(II) sulfate.
-
Indicator Addition: Add a colorimetric indicator that complexes with copper, such as pyrocatechol violet. The presence of a chelating agent will prevent the formation of the copper-indicator complex.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Absorbance Measurement: Measure the absorbance at a wavelength specific to the copper-indicator complex (e.g., 632 nm for pyrocatechol violet). A decrease in absorbance compared to a control without the sample indicates copper chelation.
Neuroprotective Effects and the Unfolded Protein Response (UPR)
L-Anserine has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[4] While the precise mechanism for L-Anserine is still under investigation, related compounds like L-Serine are known to modulate the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Based on the known functions of the UPR and the neuroprotective effects of related compounds, a proposed signaling pathway for L-Anserine's action is presented below. It is hypothesized that L-Anserine may help to mitigate ER stress, thereby promoting cell survival pathways.
Caption: Proposed mechanism of L-Anserine in mitigating ER stress and promoting cell survival.
Conclusion
This compound is a promising compound with well-documented antioxidant properties and potential neuroprotective effects. Its chemical and physical characteristics are well-defined, and methods for its synthesis and the evaluation of its biological activity are established. Further research into the specific molecular mechanisms underlying its neuroprotective effects, particularly its interaction with the Unfolded Protein Response pathway, is warranted and could lead to the development of novel therapeutic strategies for a range of oxidative stress-related and neurodegenerative disorders.
References
- 1. This compound | 10030-52-1 [chemicalbook.com]
- 2. This compound | 10030-52-1 [amp.chemicalbook.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anserine - Wikipedia [en.wikipedia.org]
- 6. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Synthesis of L-Anserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of many vertebrates.[1] As a methylated derivative of L-Carnosine, L-Anserine exhibits significant antioxidant, buffering, and anti-glycating properties. Its enhanced stability compared to L-Carnosine makes it a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the biological synthesis pathway of L-Anserine, including enzymatic kinetics, detailed experimental protocols, and a discussion of its regulation. It is important to note that L-Anserine nitrate is the nitrate salt of L-Anserine and is not a direct product of a biological pathway. The nitrate form is typically a result of chemical synthesis or purification processes.
The Two-Step Biological Synthesis Pathway of L-Anserine
The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.
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Step 1: L-Carnosine Synthesis: The synthesis of L-Carnosine is catalyzed by the enzyme Carnosine Synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[2][3] This enzyme facilitates the ATP-dependent ligation of β-alanine and L-histidine.
-
Step 2: L-Anserine Synthesis: The final step is the methylation of L-Carnosine to form L-Anserine. This reaction is catalyzed by Carnosine N-methyltransferase (CARNMT1) .[4] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue of L-Carnosine. In mammals, this enzyme is also known as UPF0586 protein C9orf41 homolog.[4]
Quantitative Data on Synthesis Enzymes
The following tables summarize the available kinetic data for the key enzymes in the L-Anserine biosynthesis pathway.
Table 1: Kinetic Parameters of Human Carnosine Synthase (CARNS1)
| Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) |
| β-alanine | 0.09 | 65.3 |
| L-histidine | 0.37 | 0.76 |
| 4-aminobutanoate | 1.84 | 54.7 |
| N-methylhistidine | 24.7 | 0.62 |
Data sourced from UniProtKB for human CARNS1.[5]
Table 2: Kinetic Parameters of Human Carnosine N-methyltransferase (CARNMT1)
| Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) | k_cat_ (min⁻¹) |
| L-Carnosine | 4.959 | 1.77 | 0.09 |
| S-adenosyl-L-methionine | 0.053 | - | 3.57 |
Data sourced from UniProtKB for human CARNMT1.
Regulation of L-Anserine Synthesis
The biosynthesis of L-Anserine is primarily regulated by the availability of its precursors and the expression of the synthesizing enzymes.
-
Substrate Availability: The synthesis of L-Carnosine is rate-limited by the availability of β-alanine.[2] Supplementation with β-alanine has been shown to increase the levels of L-Carnosine, which in turn leads to a subsequent increase in L-Anserine.
-
Gene Expression: The expression of the CARNS1 gene has been observed to increase in the vastus lateralis muscle of mice following the oral administration of carnosine or β-alanine.[3] This suggests a feedback mechanism where the presence of the substrate or product can upregulate the synthesis pathway. Studies have also shown that CARNMT1 mRNA is ubiquitously expressed in various tissues.[6]
-
Inhibitors and Activators: Currently, there is limited information on specific inhibitors or activators of CARNS1 and CARNMT1. However, the activity of carnosinase, the enzyme that degrades carnosine, can indirectly affect L-Anserine levels by modulating the availability of its precursor. Bestatin has been identified as a potent inhibitor of tissue carnosinase.[7]
Experimental Protocols
Protocol 1: Assay of Carnosine N-methyltransferase (CARNMT1) Activity
This protocol is adapted from the methodology used for the characterization of chicken CARNMT1.[1]
Materials:
-
Enzyme preparation (purified or cell lysate)
-
50 mM HEPES buffer, pH 7.5
-
10 mM KCl
-
1 mM EGTA
-
1 mM MgCl₂
-
1 mM DTT
-
20 mM L-Carnosine (or other acceptor substrates)
-
1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a standard incubation mixture (0.11 ml) containing 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 20 mM L-Carnosine, and 1 µM (¹H+³H)SAM.
-
Include blank reactions containing no L-Carnosine in all assays.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction.
-
Quantify the incorporation of the (³H)methyl group into anserine using a liquid scintillation counter.
Protocol 2: Purification of Carnosine N-methyltransferase (CARNMT1)
This protocol is a general workflow based on the purification of CARNMT1 from chicken and rat skeletal muscle.[1]
Materials:
-
Skeletal muscle tissue
-
Homogenization buffer
-
DEAE-Sepharose column
-
Q-Sepharose column
-
Superdex 200 gel filtration column
-
HiScreen Blue-Sepharose column (for rat enzyme)
-
Bradford assay reagents
-
SDS-PAGE reagents
Procedure:
-
Homogenize the skeletal muscle tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain a crude extract.
-
Subject the crude extract to a series of chromatographic steps:
-
DEAE-Sepharose anion exchange chromatography.
-
Q-Sepharose anion exchange chromatography.
-
Superdex 200 gel filtration chromatography.
-
(Optional, for rat enzyme) HiScreen Blue-Sepharose affinity chromatography.
-
-
Monitor the CARNMT1 activity in the fractions from each chromatography step using the assay described in Protocol 1.
-
Determine the protein concentration in the active fractions using the Bradford assay.
-
Analyze the purity of the final preparation by SDS-PAGE.
Protocol 3: Quantification of L-Anserine in Biological Samples by LC-MS/MS
This protocol is based on a validated method for the quantification of anserine in human plasma and urine.[8][9]
Materials:
-
Plasma or urine samples
-
L-Anserine standard
-
Internal standard (e.g., L-histidyl-L-leucine or tyrosyl-histidine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a mixed-mode column
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of L-Anserine and the internal standard.
-
Spike plasma or urine samples with the internal standard.
-
Deproteinize the samples (e.g., with acetonitrile).
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a mixed-mode LC column.
-
Use a gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., formic acid).
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM). The specific transitions for L-Anserine are m/z 241 → 126.[10]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of L-Anserine.
-
Quantify the L-Anserine concentration in the biological samples by comparing the peak area ratio of L-Anserine to the internal standard against the calibration curve.
-
Visualizations
Caption: The two-step enzymatic pathway for the biosynthesis of L-Anserine.
Caption: General experimental workflow for the purification and activity analysis of CARNMT1.
Caption: Key regulatory points in the L-Anserine biosynthesis pathway.
References
- 1. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine synthase deficiency is compatible with normal skeletal muscle and olfactory function but causes reduced olfactory sensitivity in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1586332A1 - Combined use of carnosinase inhibitor with l-carnosines and composition - Google Patents [patents.google.com]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of L-Anserine Nitrate In Vivo: A Technical Whitepaper
Disclaimer: Scientific literature extensively covers the individual physiological roles of L-Anserine and nitrate. However, in vivo research specifically investigating L-Anserine nitrate as a singular compound is currently limited. This technical guide synthesizes the known in vivo effects, mechanisms of action, and experimental data for each component to provide a comprehensive overview of the potential physiological role of this compound. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a salt combining the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine) with a nitrate group. L-Anserine, found in high concentrations in the skeletal muscle and brain of various vertebrates, is recognized for its antioxidant, anti-glycation, and neuroprotective properties.[1][2][3] Nitrate, a polyatomic ion abundant in green leafy vegetables, serves as a precursor to nitric oxide (NO), a critical signaling molecule in cardiovascular and metabolic regulation.[2][4][5][6][7] This whitepaper will provide an in-depth examination of the physiological roles of both L-Anserine and nitrate in vivo, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
L-Anserine: Physiological Role and Mechanism of Action
L-Anserine exhibits a range of physiological effects primarily attributed to its potent antioxidant and neuroprotective capabilities. Unlike its analogue carnosine, L-Anserine is more resistant to degradation by the enzyme carnosinase in human serum, potentially allowing for greater bioavailability and sustained action.[1]
Antioxidant and Anti-inflammatory Effects
In vivo, L-Anserine functions as a scavenger of hydroxyl radicals and can chelate metal ions, thereby mitigating oxidative stress.[8] Studies suggest that L-Anserine may also modulate cellular signaling pathways involved in the antioxidant response, potentially upregulating endogenous antioxidant enzymes.[8] Its anti-inflammatory effects have been observed through the inhibition of pro-inflammatory pathways.[3]
Neuroprotective and Cognitive Effects
L-Anserine has demonstrated neuroprotective effects in various in vivo models. It has been shown to protect against neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[9] Supplementation with an anserine/carnosine mixture has been found to preserve verbal episodic memory and cerebral blood flow in elderly individuals.[10][11]
Signaling Pathways
The antioxidant and neuroprotective effects of L-Anserine are mediated through several signaling pathways. One key pathway is the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell survival and differentiation.[12][13]
References
- 1. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. JMIR Research Protocols - Effects of Dietary Inorganic Nitrate Supplementation on Exercise Performance in Patients With Heart Failure: Protocol for a Randomized, Placebo-Controlled, Cross-Over Trial [researchprotocols.org]
- 4. Nitrate-nitrite-nitric oxide pathway: implications for anesthesiology and intensive care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. Protective activity of carnosine and anserine against zinc-induced neurotoxicity: a possible treatment for vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Anserine/Carnosine Supplementation on Verbal Episodic Memory in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Metabolic Fate of L-Anserine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile and metabolic fate of L-Anserine nitrate. Due to a lack of direct studies on the combined molecule, this paper synthesizes the current understanding of L-Anserine and inorganic nitrate pharmacokinetics to build a predictive model. This document details expected absorption, distribution, metabolism, and excretion (ADME) pathways, supported by quantitative data from studies on the individual components. Detailed experimental protocols for pharmacokinetic analysis and visualizations of metabolic pathways and experimental workflows are provided to guide future research in this area.
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated analog of L-Carnosine and exhibits significant antioxidant, anti-glycation, and cellular protection properties.[2][3][4][5] The nitrate salt of L-Anserine is of interest for its potential to combine the physiological benefits of L-Anserine with the vasodilatory and metabolic advantages of nitric oxide (NO), which can be generated from the nitrate anion via the nitrate-nitrite-NO pathway.[6][7] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide a foundational understanding for researchers by detailing the expected ADME properties and providing robust experimental frameworks.
Predicted Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is predicted to be a composite of the behaviors of L-Anserine and the nitrate ion upon dissociation.
L-Anserine Pharmacokinetics
L-Anserine is absorbed from the gastrointestinal tract, likely via peptide transporters such as PEPT1.[8] It has been shown to be more resistant to enzymatic degradation by serum carnosinase-1 compared to L-Carnosine, leading to greater stability in the bloodstream.[8]
Table 1: Pharmacokinetic Parameters of L-Anserine in Humans After Oral Administration [8]
| Dosage (mg/kg BW) | Plasma Cmax (µM) | Urinary Cmax (mg/mg creatinine) |
| 4 | 0.54 | 0.09 |
| 10 | 1.10 | 0.41 |
| 20 | 3.12 | 0.72 |
Data from a study in healthy volunteers.[8]
Nitrate Pharmacokinetics
Dietary inorganic nitrate is readily absorbed in the upper gastrointestinal tract.[6] A significant portion undergoes enterosalivary circulation, where it is concentrated in the saliva and reduced to nitrite by commensal bacteria. This nitrite is then systemically absorbed and can be further reduced to nitric oxide.
Table 2: General Pharmacokinetic Parameters of Inorganic Nitrate in Humans [7]
| Parameter | Value |
| Bioavailability | ~60-70% |
| Tmax | 30-60 minutes |
| Half-life | ~5-8 hours |
| Excretion | Primarily renal (~60-70% as nitrate) |
Metabolic Fate
Metabolism of L-Anserine
The primary metabolic pathway for L-Anserine is hydrolysis by the enzyme carnosinase-1 into its constituent amino acids: β-alanine and 3-methylhistidine. These amino acids then enter their respective endogenous metabolic pools.
Metabolic pathway of L-Anserine.
Metabolism of Nitrate
The metabolic pathway of the nitrate component is a multi-step process involving both host and microbial enzymes.
Metabolic pathway of inorganic nitrate.
Experimental Protocols
Protocol for L-Anserine Pharmacokinetic Study in Humans
This protocol is based on the methodology described by Everaert et al. (2019).[8]
Objective: To determine the plasma and urinary pharmacokinetic profile of L-Anserine following oral administration.
Participants: Healthy human volunteers.
Procedure:
-
Dosing: Administration of single oral doses of L-Anserine (e.g., 4, 10, and 20 mg/kg body weight) after an overnight fast.
-
Sample Collection:
-
Blood: Venous blood samples collected into EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Urine: Urine samples collected at pre-dose and over specified intervals post-dose (e.g., 0-2, 2-4, 4-8, 8-24 hours). The volume of each collection is recorded, and an aliquot is stored at -80°C.
-
-
Sample Analysis:
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples and dilution of urine samples.
-
Chromatography: Separation on a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Detection using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).
-
-
Pharmacokinetic Analysis: Calculation of parameters such as Cmax, Tmax, AUC, and renal clearance using appropriate software.
Proposed Experimental Workflow for this compound Pharmacokinetic Study
A comprehensive study of this compound would require the simultaneous measurement of L-Anserine, nitrate, and nitrite in biological fluids.
Workflow for a pharmacokinetic study of this compound.
Conclusion
The pharmacokinetic and metabolic profile of this compound is predicted to be a combination of the individual profiles of L-Anserine and nitrate. L-Anserine is expected to be absorbed and metabolized to β-alanine and 3-methylhistidine, while the nitrate component is anticipated to enter the nitrate-nitrite-NO pathway. The provided experimental protocols and workflows offer a robust framework for future in-vivo studies to confirm these predictions and to fully characterize the ADME properties of this promising compound. Such studies are essential for the rational design of dosing regimens and for the successful clinical development of this compound.
References
- 1. Anserine - Wikipedia [en.wikipedia.org]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dietary inorganic nitrate: From villain to hero in metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium nitrate protects against metabolic syndrome by sialin-mediated macrophage rebalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Anserine Nitrate: A Comprehensive Technical Review of Current Research
Disclaimer: Direct research specifically investigating L-Anserine nitrate is limited in publicly available scientific literature. However, the biological activity of L-Anserine is considered to be equivalent to its salt forms, such as this compound, with the primary differences being physical properties like solubility. Therefore, this review focuses on the existing research for L-Anserine, providing a comprehensive overview of its known biological effects, mechanisms of action, and experimental data, which are presumed to be applicable to this compound.
Executive Summary
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates. As a methylated analog of L-Carnosine, it exhibits a range of biological activities, including potent antioxidant, anti-glycation, and neuroprotective properties. Its enhanced stability against enzymatic degradation by carnosinase compared to L-Carnosine makes it a molecule of significant interest for therapeutic and nutraceutical applications. This technical guide provides a detailed review of the current state of L-Anserine research, summarizing key quantitative data, experimental methodologies, and known signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₅O₆ | --INVALID-LINK-- |
| Molecular Weight | 303.27 g/mol | --INVALID-LINK-- |
| CAS Number | 10030-52-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Quantitative Data: Pharmacokinetics in Humans
A key area of investigation for L-Anserine has been its pharmacokinetic profile in humans. A study by Everaert et al. (2018) provides valuable quantitative data on the plasma and urinary concentrations of L-Anserine following oral administration.[1]
| Parameter | Dose: 4 mg/kg BW | Dose: 10 mg/kg BW | Dose: 20 mg/kg BW |
| Plasma Cₘₐₓ (µM) | 0.54 | 1.10 | 3.12 |
| Urinary Cₘₐₓ (mg/mg creatinine) | 0.09 | 0.41 | 0.72 |
Table 1: Dose-dependent increases in plasma and urinary Cₘₐₓ of L-Anserine following oral ingestion in healthy volunteers.[1]
Experimental Protocols
Human Pharmacokinetic Study of L-Anserine
This section details the methodology used to obtain the pharmacokinetic data presented in Table 1.[1]
Objective: To evaluate the plasma and urinary pharmacokinetic profile of L-Anserine in healthy volunteers following oral administration of different doses.
Subjects: Healthy human volunteers.
Dosing: Oral administration of L-Anserine at doses of 4, 10, and 20 mg/kg body weight.
Sample Collection:
-
Plasma: Blood samples were collected at baseline and at various time points post-ingestion.
-
Urine: Urine samples were collected at baseline and over a specified period post-ingestion.
Analytical Method:
-
L-Anserine levels in plasma and urine were quantified using a validated liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method.
Key Findings:
-
A dose-dependent increase in both plasma and urinary maximum concentrations (Cₘₐₓ) of L-Anserine was observed.[1]
-
The inter-individual variation in plasma L-Anserine levels was significantly correlated with the activity and content of the enzyme serum carnosinase-1.[1]
Investigation of Anti-Melanogenesis Activity
This protocol outlines the experimental approach to determine the effect of L-Anserine on melanogenesis and its underlying signaling pathway.[2]
Objective: To investigate the anti-melanogenic effect of L-Anserine and identify the associated molecular mechanisms.
Cell Line: MNT-1 melanoma cell line.
Treatment: Cells were treated with varying concentrations of L-Anserine.
Assays:
-
Melanin Content Assay: Quantification of melanin production in MNT-1 cells.
-
Tyrosinase Activity Assay: Measurement of the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Western Blot Analysis: To determine the activation (phosphorylation) of key proteins in signaling pathways, such as ERK.
Key Findings:
-
L-Anserine significantly reduced melanin production in a dose-dependent manner.
-
The anti-melanogenic effect was attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway and inhibition of tyrosinase activity.[2]
Signaling Pathways and Workflows
L-Anserine-Mediated Suppression of Melanogenesis
L-Anserine has been shown to suppress melanin synthesis through the activation of the ERK signaling pathway.[2] This pathway ultimately leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.
Caption: L-Anserine activates the ERK pathway to inhibit melanogenesis.
Experimental Workflow for Human Pharmacokinetic Study
The following diagram illustrates the workflow of the human pharmacokinetic study of L-Anserine.
Caption: Workflow of the L-Anserine human pharmacokinetic study.
Conclusion and Future Directions
While direct research on this compound is sparse, the existing body of evidence for L-Anserine highlights its significant potential as a bioactive compound with antioxidant, anti-glycation, and neuroprotective effects. The demonstrated oral bioavailability and dose-dependent absorption in humans are promising for its development as a therapeutic agent or nutraceutical supplement. The elucidation of its role in modulating the ERK signaling pathway opens new avenues for exploring its application in skin health and potentially other cellular processes regulated by this pathway.
Future research should focus on:
-
Directly characterizing the pharmacokinetic and pharmacodynamic properties of this compound to confirm its equivalence to L-Anserine.
-
Conducting clinical trials to evaluate the efficacy of this compound in conditions associated with oxidative stress, glycation, and neurodegeneration.
-
Further exploring the molecular mechanisms underlying the biological effects of L-Anserine, including its impact on other signaling pathways.
This comprehensive review, based on the available literature for L-Anserine, provides a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of this compound.
References
- 1. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Anserine Nitrate: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological profile and safety assessment of L-Anserine nitrate. L-Anserine, a naturally occurring dipeptide found in vertebrate muscle tissue, is of growing interest for its potential therapeutic applications. This document summarizes the available toxicological data, details relevant experimental methodologies, and outlines key safety considerations for researchers and drug development professionals working with its nitrate salt form.
Executive Summary
This compound is the salt form of L-Anserine, a histidine-containing dipeptide with demonstrated antioxidant properties. While specific toxicological studies on this compound are not extensively available in peer-reviewed literature, data from studies on L-Anserine and structurally related compounds, in conjunction with general toxicological principles, allow for a comprehensive safety assessment. This guide synthesizes the existing information to provide a robust overview of its safety profile.
Hazard Identification and Classification
Based on available safety data sheets (SDS), this compound is classified as an irritant.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Standard safe handling procedures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when working with this compound in a laboratory or manufacturing setting.
Toxicological Data
Comprehensive toxicological data for this compound is limited. However, a study on a chicken breast extract, rich in anserine and carnosine, provides valuable insights into the oral toxicity of anserine.
Acute Oral Toxicity
A study on a chicken breast extract containing anserine and carnosine reported an oral LD50 (Lethal Dose, 50%) in rats to be greater than 6000 mg/kg body weight.[2] This suggests a very low order of acute toxicity for anserine.
Table 1: Acute Oral Toxicity Data
| Test Substance | Animal Model | Route of Administration | LD50 | Reference |
| Chicken Breast Extract (containing Anserine) | Rat | Oral | >6000 mg/kg bw | [2] |
Sub-chronic Oral Toxicity
The same study on chicken breast extract also evaluated its sub-chronic toxicity. Rats administered gavage doses of 500 or 2000 mg/kg body weight/day for 90 days showed no toxicologically significant, dose-related differences in various parameters compared to the control group.[2] Based on this, a No-Observed-Adverse-Effect Level (NOAEL) can be inferred.
Table 2: Sub-chronic Oral Toxicity Data
| Test Substance | Animal Model | Dosing Duration | NOAEL | Observed Effects | Reference |
| Chicken Breast Extract (containing Anserine) | Rat | 90 days | ≥2000 mg/kg bw/day | No toxicologically significant, dose-related differences in body weight gain, food consumption, behavioral effects, hematological and clinical chemistry parameters, organ weights, or gross and microscopic findings. | [2] |
Genotoxicity and Mutagenicity
The study on the chicken breast extract also investigated its mutagenic potential using the Ames assay. The extract showed no mutagenic activity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[2] This suggests that anserine is not mutagenic.
Table 3: Genotoxicity and Mutagenicity Data
| Test | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium and E. coli strains | With and Without | Non-mutagenic | [2] |
Experimental Protocols
The following sections detail the standard methodologies for the key toxicological experiments cited. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD 401 (Superseded)
While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals, its principles are foundational to acute toxicity testing.
Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD 401 principles).
Sub-chronic Oral Toxicity (90-Day Study) - OECD 408
This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.
Figure 2: Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro assay is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Discussion and Safety Considerations
The available data, primarily from a study on a chicken breast extract rich in anserine, suggest that L-Anserine has a low order of oral toxicity. The high LD50 value and the lack of adverse effects in a 90-day sub-chronic study are indicative of a favorable safety profile for the anserine component.[2] Furthermore, the negative results in the Ames test suggest that anserine is not mutagenic.[2]
It is important to consider the toxicological contribution of the nitrate counter-ion. Nitrates, in general, can be associated with methemoglobinemia at high doses. However, considering the intended use of this compound in research and development, where exposures are typically well-controlled, the risk is expected to be low. For any in vivo studies, it is prudent to monitor for signs of nitrate-related toxicity, especially at higher dose levels.
For professionals handling this compound, adherence to standard laboratory safety protocols is crucial. The irritant nature of the compound necessitates the use of appropriate personal protective equipment to avoid skin, eye, and respiratory exposure.[1]
Conclusion
While direct toxicological data for this compound is not extensive, the available information on anserine-containing extracts provides a strong indication of its low toxicity profile. The high LD50 and NOAEL values for anserine, coupled with a lack of mutagenic potential, suggest that this compound is likely to be safe under controlled research and development conditions. Further studies specifically on this compound would be beneficial to confirm this safety profile and to establish a more definitive toxicological dataset. Researchers and drug development professionals should handle this compound with the care appropriate for an irritant substance and consider the potential, albeit likely low, for nitrate-related effects in their experimental designs.
References
The Significance of L-Anserine and Nitrate Fluctuations in Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine, a naturally occurring histidine-containing dipeptide, and nitrate, a key precursor for nitric oxide synthesis, are two critical molecules influencing the physiological and pathological states of various tissues, particularly skeletal muscle and the brain. Fluctuations in the tissue concentrations of these compounds are emerging as significant biomarkers and potential therapeutic targets for a range of conditions, including neurodegenerative diseases, muscle fatigue, and metabolic disorders. This technical guide provides a comprehensive overview of the roles of L-Anserine and nitrate, detailing their signaling pathways, methodologies for their quantification, and the implications of their concentration changes in tissue.
Introduction to L-Anserine and Nitrate in Tissue Homeostasis
L-Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] It exhibits potent antioxidant, anti-glycation, and proton-buffering capacities.[2][3] The term "L-Anserine nitrate" refers to a salt form of L-Anserine, which is often used in research and supplements; its biological activity is primarily attributed to the L-Anserine molecule itself.[4][5]
Nitrate (NO₃⁻), on the other hand, serves as an endogenous reservoir for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and mitochondrial biogenesis.[6][7] Skeletal muscle is a significant storage site for nitrate, which can be reduced to nitrite (NO₂⁻) and then to NO, particularly under hypoxic conditions such as intense exercise.[8]
The co-localization and physiological relevance of L-Anserine and the nitrate-nitrite-NO pathway in tissues like skeletal muscle and the brain suggest a complex interplay in maintaining cellular homeostasis and responding to stress.
Quantitative Fluctuations of L-Anserine and Nitrate in Tissues
The concentration of L-Anserine and nitrate in tissues is dynamic and varies with physiological state, age, diet, and disease. Understanding these fluctuations is crucial for diagnostics and therapeutic development.
L-Anserine Concentration in Tissues
L-Anserine levels are particularly high in tissues with high metabolic activity. Recent advances in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the precise quantification of L-Anserine in human tissues.
| Tissue | Condition | Species | Concentration | Citation |
| Skeletal Muscle (vastus lateralis) | Healthy | Human | 158.1 ± 68.5 µmol/kg dry muscle | [9][10] |
| Healthy (β-alanine supplementation) | Human | ~20% increase | [10] | |
| Exercise-induced oxidative stress | Human | Supplementation with 15-30 mg/kg body weight showed protective effects | [11] | |
| Cardiac Muscle (ventricle) | Healthy | Human | 10.1 ± 13.4 µmol/kg dry muscle | [9][10] |
| Brain | Healthy | Rat | 0.3 - 5 mM (carnosine + anserine) | [5] |
| Alzheimer's Disease Model (mice) | Mouse | Supplementation improved memory deficits | [12][13] | |
| Mild Cognitive Impairment | Human | Daily supplementation of 750 mg anserine and 250 mg carnosine showed cognitive benefits, especially in APOE4 carriers | [14][15] |
Nitrate and Nitrite Concentration in Tissues
Nitrate and its reduced form, nitrite, are key indicators of NO bioavailability. Their levels fluctuate significantly in response to dietary intake and physiological demands.
| Tissue | Condition | Species | Concentration | Citation |
| Skeletal Muscle | Healthy (Resting) | Rat | Nitrate: ~212 nmol/g tissue; Nitrite: ~0.6 nmol/g tissue | |
| Post-exercise | Rat | Significant decrease in nitrate, transient increase in nitrite | [8] | |
| Brain | Alzheimer's Disease | Human | Altered NO signaling is implicated | |
| Plasma/Serum | Healthy | Human | Nitrite: Low µM range | [16] |
Key Signaling Pathways
The physiological effects of L-Anserine and nitrate are mediated through distinct and potentially interconnected signaling pathways.
L-Anserine Signaling Pathways
In Skeletal Muscle: L-Anserine has been shown to enhance muscle differentiation and contractility through the activation of the histamine H1 receptor (H1R).[17] H1R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, a critical step for muscle contraction and differentiation signaling.[6][18]
In the Brain (Neuroprotection): The neuroprotective effects of L-Anserine are linked to its ability to mitigate endoplasmic reticulum (ER) stress and enhance protein clearance. L-Anserine may upregulate chaperone proteins like Protein Disulfide Isomerase (PDI), which aids in proper protein folding and reduces the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[19] Additionally, L-Anserine can activate lysosomal enzymes, such as cathepsins, promoting the degradation of aggregated proteins through autophagy.
Nitrate-Nitrite-Nitric Oxide Signaling in Skeletal Muscle
The reduction of nitrate to nitric oxide in skeletal muscle is a crucial pathway for regulating blood flow and cellular metabolism, especially during exercise. This pathway is initiated by the reduction of nitrate to nitrite, a step that can be catalyzed by xanthine oxidoreductase. Nitrite is then further reduced to NO. NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to vasodilation and increased blood flow. Furthermore, this pathway stimulates mitochondrial biogenesis through the activation of PGC-1α.
Experimental Protocols
Accurate quantification of L-Anserine and nitrate/nitrite in tissue is essential for research and clinical applications.
Quantification of L-Anserine in Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of L-Anserine in tissue samples.
Workflow:
Detailed Steps:
-
Tissue Homogenization: Homogenize a known weight of frozen tissue in an appropriate ice-cold buffer (e.g., PBS with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Deproteinization: Collect the supernatant and add a deproteinizing agent like perchloric acid or sulfosalicylic acid. Vortex and incubate on ice.
-
Final Centrifugation: Centrifuge again to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Collect the final supernatant, filter it, and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a suitable column (e.g., HILIC or reversed-phase) and a mobile phase gradient to separate L-Anserine. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the concentration of L-Anserine by comparing its peak area to a standard curve prepared with known concentrations of an L-Anserine standard.
Quantification of Nitrate and Nitrite in Tissue using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying nitrite and nitrate.
Workflow:
Detailed Steps:
-
Sample Preparation: Prepare a deproteinized tissue homogenate as described for L-Anserine analysis.
-
Nitrite Measurement: To one aliquot of the sample, add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). This will react with the endogenous nitrite to form a colored azo compound.
-
Total Nitrate + Nitrite Measurement: To a second aliquot, first add nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate to nitrite. Then, add the Griess reagents to measure the total nitrite concentration.
-
Colorimetric Reading: After incubation, measure the absorbance of both samples at 540 nm using a spectrophotometer.
-
Calculation: Determine the nitrite concentration from a standard curve. The nitrate concentration is calculated by subtracting the endogenous nitrite concentration from the total nitrite concentration.
Logical Relationships and Future Directions
The colocalization and complementary functions of L-Anserine and the nitrate-nitrite-NO pathway in skeletal muscle and the brain suggest potential interactions. For instance, the antioxidant properties of L-Anserine may protect the components of the NO signaling pathway from oxidative damage, thereby preserving NO bioavailability. Conversely, NO-mediated improvements in blood flow could enhance the delivery of L-Anserine and its precursors to tissues. While direct molecular interactions have not been extensively studied, exploring this crosstalk is a promising area for future research.
Conclusion
The fluctuations of L-Anserine and nitrate in tissues are indicative of the metabolic and signaling state of the cells. As our understanding of their roles in health and disease deepens, these molecules hold significant promise for the development of novel diagnostic markers and therapeutic interventions. For researchers and drug development professionals, a thorough understanding of their biochemistry, signaling pathways, and analytical methodologies is paramount for harnessing their full potential. Further investigation into the interplay between L-Anserine and the nitric oxide pathway will likely unveil new avenues for treating a wide range of debilitating conditions.
References
- 1. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. Free D-serine concentration in normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griess test - Wikipedia [en.wikipedia.org]
- 9. Carnosine facilitates nitric oxide production in endothelial f-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anserine Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice | CiNii Research [cir.nii.ac.jp]
- 14. mdpi.com [mdpi.com]
- 15. Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Kinetic modeling of L-Anserine nitrate biosynthesis and degradation"
An in-depth technical guide on the kinetic modeling of L-Anserine nitrate biosynthesis and degradation for researchers, scientists, and drug development professionals.
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of many vertebrates.[1][2] It is a methylated derivative of L-Carnosine and shares many of its biological properties, including pH-buffering capabilities, antioxidant activity, and metal ion chelation.[2] Due to its methylation, L-Anserine is more resistant to degradation by the enzyme serum carnosinase (CN1) than L-Carnosine, which may confer a longer biological half-life.[1][3]
This compound is the nitrate salt of L-Anserine, positioning it as a potential nitric oxide (NO) donor. Organic nitrates are prodrugs that release NO through enzymatic or non-enzymatic pathways, leading to vasodilation and other physiological effects.[4] Understanding the kinetics of L-Anserine's formation and breakdown, as well as the pathways for nitrate release, is critical for the development of this compound as a potential therapeutic agent. This guide provides a technical overview of the biosynthesis and degradation pathways, the associated kinetic parameters, and relevant experimental protocols.
Biosynthesis of L-Anserine
The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.
-
Step 1: L-Carnosine Synthesis: The enzyme Carnosine Synthase 1 (CARNS1) catalyzes the formation of L-Carnosine from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction.
-
Step 2: L-Carnosine Methylation: The enzyme Carnosine N-methyltransferase (CARNMT1) then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of L-Carnosine, forming L-Anserine and S-adenosyl-L-homocysteine (SAH).[4][5]
Caption: L-Anserine Biosynthesis Pathway.
Degradation of this compound
The degradation of this compound is modeled as a dual-pathway process: (1) the enzymatic hydrolysis of the dipeptide backbone and (2) the metabolic conversion of the nitrate group to release nitric oxide (NO).
-
Dipeptide Hydrolysis: Serum Carnosinase 1 (CN1), a dipeptidase found in blood plasma, catalyzes the hydrolysis of L-Anserine into its constituent amino acids, β-alanine and 3-methyl-L-histidine.[6]
-
Denitration Pathway: As an organic nitrate, this compound can undergo denitration to release its nitrate moiety, which can then be reduced to nitrite and subsequently to nitric oxide. This bioactivation can be enzymatic, primarily mediated by enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 systems, or occur non-enzymatically through reaction with thiols.[3][4]
Caption: this compound Degradation Pathways.
Quantitative Kinetic Data
The following tables summarize the available Michaelis-Menten kinetic parameters for the key enzymes involved in L-Anserine biosynthesis and degradation.
Table 1: Kinetic Parameters for L-Anserine Biosynthesis Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | kcat (min⁻¹) | Citation(s) |
| CARNS1 | β-alanine | 0.09 | 65.3 | - | [7] |
| L-histidine | 0.37 | - | - | [7] | |
| CARNMT1 | L-Carnosine | 4.959 | 1.77 | 0.09 | [4] |
| SAM | 0.053 | - | 3.57 | [4] |
Table 2: Kinetic Parameters for L-Anserine Degradation Enzyme
| Enzyme | Substrate | Km (mM) | Vmax/[E]t (s⁻¹) | Notes | Citation(s) |
| CN1 | L-Anserine | 1.96 | 21.6 | Hydrolysis is ~3x slower than for L-Carnosine. | [1][8] |
Experimental Protocols
Protocol for this compound Synthesis (Proposed)
This protocol outlines a general method for the synthesis of this compound from L-Anserine.
Workflow Diagram:
Caption: Workflow for this compound Synthesis.
Methodology:
-
Dissolution: Dissolve a known molar amount of L-Anserine in deionized water.
-
Cooling: Place the solution in an ice bath and cool to 0-4°C with gentle stirring.
-
Acidification: While monitoring the temperature, add one molar equivalent of cold nitric acid (HNO₃) dropwise to the L-Anserine solution.
-
Reaction: Allow the reaction to stir for 1-2 hours, ensuring the temperature remains low.
-
Isolation: Freeze the resulting solution and lyophilize (freeze-dry) to remove the water, yielding the this compound salt as a solid powder.
-
Verification: Confirm product identity and purity using techniques such as NMR spectroscopy and mass spectrometry.
Protocol for CARNMT1 Activity Assay
This protocol is adapted from methodologies used to measure the activity of carnosine N-methyltransferase.[2][9]
Methodology:
-
Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 100 µL total volume) containing:
-
50 mM HEPES buffer, pH 7.5
-
10 mM L-Carnosine (substrate)
-
1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM) as a tracer
-
1 mM DTT
-
1 mM MgCl₂
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CARNMT1 or a protein extract containing the enzyme. Prepare a blank control without L-Carnosine.
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 20 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Separation: Separate the radiolabeled product (L-Anserine) from the unreacted (³H)SAM. This can be achieved using cation-exchange chromatography or HPLC.
-
Quantification: Measure the radioactivity of the eluted L-Anserine fraction using liquid scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of enzyme, typically expressed as nmol/min/mg protein.
Protocol for CN1 (Carnosinase) Activity Assay
This protocol describes a method to determine the rate of L-Anserine hydrolysis by serum carnosinase (CN1).
Methodology:
-
Sample Preparation: Obtain human serum samples containing CN1.
-
Reaction Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH of 7.5.
-
Substrate Solution: Prepare a stock solution of L-Anserine at a known concentration (e.g., 10 mM).
-
Reaction Initiation: In a microtiter plate or reaction tube, combine the serum sample with the reaction buffer. Initiate the reaction by adding the L-Anserine substrate. For kinetic analysis, vary the concentration of L-Anserine across a range (e.g., 0.1 mM to 10 mM).
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at several time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching agent like sulfosalicylic acid, which also precipitates proteins.[10]
-
Analysis: Centrifuge the terminated reactions to pellet the precipitated proteins. Analyze the supernatant for the concentration of the product (e.g., β-alanine or 3-methyl-L-histidine) or the remaining L-Anserine using HPLC with fluorescence detection or LC-MS/MS.
-
Kinetic Parameter Calculation: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
References
- 1. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like) | PLOS One [journals.plos.org]
- 10. Kinetics and mechanism of the serine beta-lactamase catalyzed hydrolysis of depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of L-Anserine Nitrate using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of L-Anserine nitrate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for the accurate determination of this compound in bulk drug substances and formulated products, ensuring quality control and supporting drug development processes. The protocol includes sample preparation, detailed HPLC operating conditions, and a comprehensive summary of method validation parameters presented in tabular format for clarity.
Introduction
L-Anserine, a methylated dipeptide of beta-alanine and L-histidine, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a validated, quantitative analytical method is essential for quality control, stability studies, and formulation development. Reverse-phase HPLC is a widely used technique for the analysis of peptides due to its high resolution and efficiency.[1][2] This document provides a detailed protocol for the quantitative determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column compartment, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3] |
| Gradient Elution | 0-10 min: 5% B; 10-25 min: 5-30% B; 25-30 min: 30% B; 30.1-35 min: 5% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm.[2][3] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Further dilute as necessary to fall within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.
Method Validation Summary
The analytical method was validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at both intra-day and inter-day levels by analyzing six replicate preparations of a standard solution at 50 µg/mL.
| Precision Level | % RSD |
| Intra-day | < 1.0 |
| Inter-day | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Method Validation Logical Flow
Caption: Logical flow diagram for the validation of the analytical method.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be simple, accurate, and precise for the quantitative analysis of this compound. The comprehensive validation ensures the reliability of the method for its intended use in quality control and research and development settings. The provided protocols and data serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of L-Anserine Nitrate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Anserine nitrate in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic and metabolic studies of L-Anserine.
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in vertebrate muscle tissue.[1][2][3] As the nitrate salt, it is investigated for its potential therapeutic properties, including antioxidant and anti-glycation activities.[1][2] To support preclinical and clinical development, a reliable bioanalytical method for its quantification in human plasma is essential. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous compounds in complex biological matrices.[4][5] This document provides a detailed protocol for the development and validation of such a method.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)[6]
-
L-Anserine-¹³C₆,¹⁵N₄ (Isotopically Labeled Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]
Sample Preparation
-
Thaw human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (L-Anserine-¹³C₆,¹⁵N₄ in 50% methanol).
-
Add 200 µL of 10% (w/v) sulfosalicylic acid in methanol to precipitate proteins.[7][8]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-1.0 min: 95% B
-
1.0-3.0 min: 95% to 20% B
-
3.0-3.1 min: 20% to 95% B
-
3.1-5.0 min: 95% B
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV[10]
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for L-Anserine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| L-Anserine | 241.1 | 109.1 | 100 | 30 | 15 |
| L-Anserine | 241.1 | 170.1 | 100 | 30 | 12 |
| L-Anserine-¹³C₆,¹⁵N₄ (IS) | 251.1 | 114.1 | 100 | 30 | 15 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Acceptable |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and other studies in drug development. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 10030-52-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-Anserine Nitrate in Primary Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine, a naturally occurring histidine-containing dipeptide, has garnered significant interest for its potential therapeutic applications, including its antioxidant and anti-glycation properties.[1] Recent studies have highlighted its role in enhancing skeletal muscle function, making it a compound of interest for research in muscle physiology, aging, and disease. This document provides detailed application notes and protocols for utilizing L-Anserine nitrate as a supplement in primary muscle cell culture to study its effects on myogenesis, myotube morphology, and contractile function.
Key Applications
-
Investigation of Myogenic Differentiation: this compound can be used to study the molecular and morphological changes during the differentiation of myoblasts into myotubes.
-
Analysis of Myotube Hypertrophy: The supplement can be applied to assess its impact on myotube size and protein accretion, key indicators of muscle growth.
-
Functional Assessment of Muscle Contractility: In combination with advanced cell culture systems, this compound's effect on the contractile force of engineered muscle tissues can be evaluated.
-
Elucidation of Signaling Pathways: It serves as a tool to explore the molecular mechanisms underlying muscle cell growth and function, including the involvement of specific receptors and intracellular signaling cascades.
-
Antioxidant Studies: L-Anserine's role in mitigating oxidative stress in muscle cells can be investigated.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on primary human skeletal muscle cells based on published data.
Table 1: Effect of L-Anserine on Myotube Diameter in 2D Culture
| L-Anserine Concentration (μM) | Average Myotube Diameter (μm) |
| 0 (Control) | 26.5 ± 1.71 |
| 0.1 | 27.7 ± 1.08 |
| 1 | 28.8 ± 0.85 |
Table 2: Effect of L-Anserine on Contractile Force of Engineered Human Skeletal Muscle Tissues in 3D Culture
| L-Anserine Concentration (μM) | Contractile Force (μN) |
| 0 (Control) | 1.99 ± 0.30 |
| 0.1 | 2.17 ± 0.62 |
| 0.5 | 2.66 ± 0.39 |
| 1 | 3.28 ± 0.85 |
Signaling Pathways
L-Anserine has been shown to exert its effects on skeletal muscle cells through various signaling pathways.
Histamine Receptor 1 (H1R) Mediated Signaling
Figure 1: L-Anserine mediated H1R signaling pathway in muscle cells.
Antioxidant Signaling
L-Anserine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cellular components from oxidative damage.[5] While direct activation of specific antioxidant signaling pathways like Nrf2 by L-Anserine in muscle cells requires further investigation, its ability to reduce oxidative stress is a key aspect of its protective effects.
Figure 2: Antioxidant mechanism of L-Anserine.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in primary muscle cell culture. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Isolation and Culture of Primary Human Skeletal Myoblasts
This protocol is adapted from established methods for isolating primary human skeletal muscle cells.[6][7]
Materials:
-
Skeletal muscle biopsy tissue
-
Growth Medium (GM): DMEM supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL basic Fibroblast Growth Factor (bFGF)
-
Digestion Medium: DMEM containing 0.2% Collagenase Type II and 0.1% Dispase
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Gelatin-coated culture flasks/plates
Procedure:
-
Wash the muscle biopsy tissue 2-3 times with sterile PBS.
-
Mince the tissue into a fine slurry using sterile scissors or scalpels in a petri dish containing a small amount of GM.
-
Transfer the minced tissue to a sterile conical tube and add 5-10 mL of Digestion Medium.
-
Incubate at 37°C for 45-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of GM.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in GM and plate onto gelatin-coated culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them using Trypsin-EDTA.
Protocol 2: Myogenic Differentiation and this compound Treatment
Materials:
-
Primary human myoblasts (70-80% confluent)
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in sterile water or PBS, filter-sterilized)
Procedure:
-
Aspirate the Growth Medium from the confluent myoblast cultures.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium to the cells.
-
Prepare different concentrations of this compound (e.g., 0.1, 0.5, 1, 10 µM) by diluting the stock solution in DM. Include a vehicle control (DM without this compound).
-
Replace the medium with the prepared this compound-containing DM or control DM.
-
Incubate the cells at 37°C and 5% CO2 for the desired differentiation period (typically 3-7 days).
-
Replace the medium with fresh this compound-containing DM or control DM every 2 days.
-
Monitor the cells daily for myotube formation.
Protocol 3: Immunofluorescence Staining for Myosin Heavy Chain (MyHC)
This protocol allows for the visualization and quantification of myotube formation.
Materials:
-
Differentiated myotubes on coverslips or in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum in PBS
-
Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF20)
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting Medium
Procedure:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using Mounting Medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 4: Quantification of Myotube Fusion Index
The fusion index is a measure of myoblast fusion and differentiation efficiency.
Procedure:
-
Acquire several random images of MyHC and DAPI stained cells per experimental condition.
-
For each image, count the total number of nuclei (DAPI-stained).
-
Count the number of nuclei within MyHC-positive myotubes (defined as cells with 3 or more nuclei).
-
Calculate the fusion index using the following formula:
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
Software such as ImageJ with appropriate plugins can be used for automated or semi-automated quantification.[5][8]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on primary muscle cell culture.
Figure 3: Experimental workflow for this compound studies.
Conclusion
This compound is a valuable tool for in vitro studies of skeletal muscle biology. Its demonstrated effects on myotube differentiation and contractility provide a basis for further investigation into its therapeutic potential for muscle-related disorders. The protocols and data presented here offer a starting point for researchers to explore the multifaceted roles of L-Anserine in primary muscle cell culture.
References
- 1. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 2. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. MyoCount: a software tool for the automated quantification of myotube surface area and nuclear fusion index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Determining Optimal Dosage of L-Anserine Nitrate for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal dosage of L-Anserine nitrate for in vivo mouse studies. L-Anserine, a naturally occurring dipeptide, and its nitrate salt have garnered interest for their antioxidant, anti-glycating, and anti-inflammatory properties. These protocols are designed to guide researchers in establishing effective and safe dosing regimens for preclinical studies. Included are recommended dosage ranges derived from existing literature on anserine, detailed methodologies for common administration routes, and protocols for key pharmacodynamic and pharmacokinetic assessments. Additionally, this document visualizes experimental workflows and the putative signaling pathway of L-Anserine's action through Graphviz diagrams, providing a comprehensive resource for study design and execution.
Introduction to this compound
L-Anserine (β-alanyl-3-methyl-L-histidine) is a methylated derivative of carnosine found in the skeletal muscle and brain of various vertebrates. This compound is a salt form of this dipeptide.[1][2][3] The primary interest in L-Anserine stems from its potential therapeutic effects, which include:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS).
-
Anti-glycation activity: Inhibition of the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[4][5]
-
Anti-inflammatory effects: Modulation of inflammatory signaling pathways.
The nitrate salt form may offer advantages in terms of solubility and stability for formulation purposes. When designing in vivo studies, it is crucial to determine a dosage that is both efficacious and non-toxic.
Recommended Dosage of this compound
Molecular Weights:
Dosage Conversion Factor: To convert a dose of L-Anserine to an equivalent dose of this compound, use the following factor: Conversion Factor = (Molecular Weight of this compound) / (Molecular Weight of L-Anserine) = 303.27 / 240.26 ≈ 1.26
Table 1: Published Dosages of Anserine in Mice and Calculated this compound Equivalents
| Indication/Model | Anserine Dosage | Route of Administration | Calculated this compound Equivalent Dosage |
| Sepsis Model | 1500 mg/kg | Intraperitoneal (IP) | ~1890 mg/kg |
| Alzheimer's Disease Model | 10 mg/mouse/day | Oral | ~12.6 mg/mouse/day |
Note: These dosages serve as a starting point. The optimal dosage for a specific application will depend on the mouse strain, age, disease model, and desired therapeutic effect. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of sterile saline or PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the dosing solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Protocols
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol for disinfection
Protocol:
-
Restrain the mouse securely, ensuring the abdomen is accessible.
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Locate the lower right or left quadrant of the abdomen, avoiding the midline.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the needle and syringe and start over at a different site.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile oral gavage needles (e.g., 20-22G, flexible or rigid with a ball tip)
-
Sterile syringes (1 mL)
Protocol:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus.
-
Once the needle is at the predetermined depth, administer the this compound solution slowly.
-
Withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Pharmacokinetic Analysis: LC-MS/MS Method for Anserine Quantification
Objective: To determine the concentration of anserine in mouse plasma over time.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points after this compound administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (containing a suitable internal standard, e.g., a stable isotope-labeled anserine) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
LC-MS/MS Conditions: Develop a method using a suitable column (e.g., HILIC) and mobile phases for the separation and detection of anserine. Use multiple reaction monitoring (MRM) for quantification.
Table 2: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
Pharmacodynamic Assessments
Objective: To evaluate the effect of this compound on neuroinflammation in a mouse model of neurological disease.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the brain and post-fix in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.
-
Immunohistochemistry/Immunofluorescence: Section the brain tissue and perform staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Cytokine Analysis: Homogenize fresh brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
Objective: To assess the effect of this compound on learning and memory in a mouse model of cognitive impairment (e.g., Alzheimer's disease).
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Train the mice to find the hidden platform over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo mouse studies with this compound.
Putative Signaling Pathway of L-Anserine's Anti-inflammatory Action
Caption: L-Anserine's putative anti-inflammatory signaling pathway.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with this compound in mice. By leveraging existing data on anserine and adhering to detailed experimental procedures, scientists can effectively determine optimal dosages and elucidate the therapeutic potential of this promising compound. The visualized workflow and signaling pathway serve as valuable tools for experimental design and hypothesis generation. As with any preclinical study, careful consideration of the specific research question and animal model is paramount for obtaining robust and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. chempep.com [chempep.com]
- 3. Anserine | C10H16N4O3 | CID 112072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Anserine | 584-85-0 | FA34800 | Biosynth [biosynth.com]
- 7. This compound | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to a range of diseases. A key pathological feature of aging is the accumulation of cellular damage from oxidative stress and chronic inflammation.[1] L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide found in skeletal muscle and the brain, has emerged as a promising molecule in the study of age-related diseases due to its potent antioxidant, anti-inflammatory, and anti-glycation properties.[2][3][4] Unlike its well-studied counterpart carnosine, L-Anserine is resistant to degradation by the human serum enzyme carnosinase, giving it greater stability and bioavailability.[2][4][5]
L-Anserine nitrate is a salt form of L-Anserine, providing a stable and soluble compound for research and supplementation.[6][7] Its biological activity is primarily attributed to the L-Anserine molecule.[8] This document provides an overview of L-Anserine's mechanism of action, its application as a potential biomarker in neurodegenerative diseases and sarcopenia, and detailed protocols for its quantification in biological samples.
Part 1: Mechanism of Action & Key Signaling Pathways
L-Anserine mitigates cellular damage through several key mechanisms, making it a valuable candidate for therapeutic and biomarker development in age-related conditions.
-
Antioxidant Activity : L-Anserine directly scavenges harmful reactive oxygen species (ROS) and acts as a peroxyl radical-trapping agent.[2][9][10] It also chelates pro-oxidant metal ions like copper and iron, preventing them from catalyzing the formation of free radicals.[2][3][11]
-
Anti-inflammatory Effects : Chronic inflammation is a hallmark of aging ("inflammaging"). L-Anserine has been shown to exert anti-inflammatory effects, in part by inhibiting the expression of pro-inflammatory pathways like NF-κB.[3] Clinical studies have demonstrated that supplementation with anserine and carnosine can suppress the expression of inflammatory chemokines, such as CCL24, in elderly individuals.[12]
-
Anti-Glycation Properties : Glycation is a non-enzymatic reaction between sugars and proteins or lipids, resulting in the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular dysfunction and are implicated in various age-related diseases. L-Anserine inhibits this process of nonenzymatic protein glycation.[6][8]
Part 2: Application Notes
Application Note 1: Biomarker for Neurodegenerative Disease
L-Anserine is a promising biomarker for age-related cognitive decline and neurodegenerative diseases like Alzheimer's Disease (AD). Its presence in the brain and its ability to protect neurovascular units make it highly relevant.[4][8][13] Studies in AD-model mice show that anserine treatment can improve memory function, ameliorate pericyte degeneration, and reduce neuroinflammation.[4][14] Human clinical trials have demonstrated that dietary supplementation with an anserine/carnosine mixture can preserve verbal episodic memory and brain blood flow in elderly individuals.[15][16][17]
Table 1: Summary of Human Supplementation Studies on Cognition
| Study Participants | Dosage & Duration | Key Cognitive & Biomarker Outcomes | Reference(s) |
|---|---|---|---|
| Healthy Elderly (60-78 years) | 1g/day (750mg Anserine, 250mg Carnosine) for 3 months | Preserved delayed recall verbal memory; suppressed age-related decline in brain blood flow. | [16][17] |
| Healthy Elderly | 1g/day (Anserine/Carnosine 3:1) for 12 weeks | Improved cognitive function and physical activity. | [15][18] |
| Individuals with Mild Cognitive Impairment (MCI) | 500mg/day Anserine for 12 weeks | Significant improvement in MMSE scores compared to placebo. | [14] |
| Healthy Elderly (70s age group) | 1g/day (Anserine/Carnosine) for 3 months | Preservation of verbal memory correlated with suppression of inflammatory chemokine CCL24. |[12] |
Application Note 2: Biomarker for Sarcopenia and Frailty
Sarcopenia, the age-related loss of muscle mass and function, is associated with increased oxidative stress. L-Anserine is found in high concentrations in skeletal muscle and plays a role in buffering pH and protecting against exercise-induced oxidative stress.[8][9][19] Supplementation has been shown to enhance antioxidant activity (increasing Superoxide Dismutase, SOD) and protect cell integrity in healthy individuals following exercise.[20] Monitoring L-Anserine levels in plasma or muscle could serve as a biomarker for muscle health and the efficacy of interventions aimed at mitigating sarcopenia.
Table 2: Summary of Pharmacokinetic and Exercise Study Data
| Study Type | Dosage | Key Pharmacokinetic / Biomarker Outcomes | Reference(s) |
|---|---|---|---|
| Pharmacokinetic (Human) | Single doses of 4, 10, and 20 mg/kg body weight | Plasma Cmax (µM): 0.54, 1.10, 3.12 (dose-dependent). Urinary Cmax (mg/mg creatinine): 0.09, 0.41, 0.72 (dose-dependent). | [5][21] |
| Exercise-Induced Oxidative Stress (Human) | 15 mg/kg (low dose) & 30 mg/kg (high dose) | Increased Superoxide Dismutase (SOD) by ~50% vs. placebo; Preserved Catalase (CAT) activity. | [20] |
| Muscle Content Analysis (Human) | N/A (Biopsy) | Anserine is present in human skeletal muscle at levels ~100 times lower than carnosine (0.16 ± 0.07 mmol·kg⁻¹ dry muscle). |[22] |
Part 3: Experimental Protocols
Protocol 1: Quantification of L-Anserine in Human Plasma and Urine by LC-MS/MS
This protocol is adapted from validated methods for the sensitive detection of L-Anserine in biological fluids.[5][21]
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., deuterated Carnosine (CARd4) or Thialysine (TH)
-
Acetonitrile (CH3CN), HPLC grade
-
Formic Acid (FA) or Nonafluoropentanoic acid (NFPA), LC-MS grade
-
Ultrapure water
-
Sulfosalicylic acid (SSA) for plasma deproteinization
-
0.22 µm syringe filters
2. Sample Preparation (Plasma):
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 35% sulfosalicylic acid (9:1 plasma:SSA ratio).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
3. Sample Preparation (Urine):
-
Collect urine samples and store at -80°C until analysis.
-
Thaw samples and centrifuge at 5000 x g for 5 minutes to pellet debris.
-
Dilute the supernatant 1:10 (or as needed) with mobile phase A.
-
Add internal standard.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions (Example):
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.08% NFPA.[21]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a gradient optimized for separation of L-Anserine from other matrix components (e.g., a multi-step gradient over ~15-20 minutes).[21]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent -> daughter ion transitions for L-Anserine (e.g., m/z 241.1 -> 109.1) and the internal standard.
5. Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of this compound standard (e.g., 0.025 µM to 500 µM).[21]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify L-Anserine concentration in unknown samples by interpolating from the linear regression of the calibration curve.
-
For urine, normalize the concentration to urinary creatinine levels to account for dilution.
Protocol 2: Sample Preparation from Muscle Tissue for L-Anserine Analysis
This protocol is based on methods used for extracting histidine-containing dipeptides from muscle biopsies.[22]
-
Obtain muscle biopsy samples and immediately freeze in liquid nitrogen. Store at -80°C.
-
Lyophilize (freeze-dry) ~5-10 mg of tissue to determine dry weight and powder the sample.
-
Homogenize the powdered tissue in 0.5 M Perchloric Acid (HClO4) to deproteinize.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 5000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the acidic supernatant by adding a calculated volume of 2.1 M Potassium Bicarbonate (KHCO3).
-
Centrifuge again at 5000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
The resulting supernatant can be stored at -80°C and analyzed using the LC-MS/MS method described in Protocol 1.
Part 4: this compound as a Biomarker - A Logical Framework
The development of this compound as a biomarker hinges on the logical relationship between age-related cellular stress, the protective role of L-Anserine, and our ability to measure its levels or its metabolic effects. A decrease in endogenous L-Anserine or an altered response to supplementation could indicate compromised cellular defense mechanisms, reflecting a higher risk or progression of age-related disease.
References
- 1. Markers of Oxidant Stress that are Clinically Relevant in Aging and Age-related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Anserine - Wikipedia [en.wikipedia.org]
- 4. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. This compound salt | 10030-52-1 | FA17942 | Biosynth [biosynth.com]
- 8. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. pnas.org [pnas.org]
- 10. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Anserine, HClO-scavenger, protected against cognitive decline in individuals with mild cognitive impairment | Aging [aging-us.com]
- 15. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Anserine/Carnosine Supplementation on Verbal Episodic Memory in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Anserine Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 21. air.unimi.it [air.unimi.it]
- 22. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interpreting Complex Mass Spectrometry Fragmentation Data for L-Anserine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine, a naturally occurring dipeptide found in vertebrate muscle and brain tissue, is recognized for its significant antioxidant and anti-glycation properties.[1][2] Its nitrate salt, L-Anserine nitrate, is of increasing interest in pharmaceutical and nutraceutical research. Understanding its stability, metabolism, and mechanism of action is crucial for development. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds.[3][4][5][6] This application note provides a detailed protocol and data interpretation guide for the analysis of this compound using mass spectrometry, focusing on the interpretation of its complex fragmentation patterns.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for acquiring high-quality mass spectrometry data. The following sections detail the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the analysis of this compound.
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.
Materials:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
0.22 µm syringe filters
Protocol for Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid.
Protocol for Biological Samples (Plasma/Urine):
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution (for urine): Dilute urine samples 1:10 with the solvent mixture (50:50 ACN/water with 0.1% FA).
-
Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS Scan Range: m/z 50-500
-
MS/MS: Product ion scan of the protonated parent ion [M+H]+ of L-Anserine (m/z 241.1)
Data Presentation: Interpreting Fragmentation Patterns
The interpretation of MS/MS fragmentation spectra is key to confirming the structure of this compound. In positive ion mode, L-Anserine will be protonated to form the precursor ion [M+H]+ at m/z 241.1. The nitrate component will likely not be observed directly in the positive ion mode spectrum of the parent molecule but its influence can be seen in the overall sample analysis. The fragmentation of the L-Anserine portion of the molecule will follow predictable peptide fragmentation pathways, primarily producing b and y ions.
Table 1: Predicted MS/MS Fragmentation of Protonated L-Anserine ([M+H]⁺ at m/z 241.1)
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure/Loss | Predicted m/z | Relative Abundance (%) |
| 241.1 | y1 | Histidine-CH3 iminium ion | 124.1 | 100 |
| 241.1 | b2 | β-alanyl-histidine iminium ion | 223.1 | 20 |
| 241.1 | Immonium ion | Histidine immonium ion | 110.1 | 65 |
| 241.1 | [M+H - H₂O]⁺ | Loss of water | 223.1 | 15 |
| 241.1 | [M+H - CO]⁺ | Loss of carbon monoxide | 213.1 | 5 |
| 241.1 | [M+H - HCOOH]⁺ | Loss of formic acid | 195.1 | 10 |
Table 2: Potential Fragmentation Products of Nitrate Esters in Positive Ion Mode
Organic nitrates can exhibit characteristic fragmentation patterns. While this compound is a salt and not an ester, under certain in-source conditions or during fragmentation, related cleavages might be considered.
| Fragmentation Type | Description | Common Neutral Loss |
| Loss of NO₂ | Cleavage of the O-NO₂ bond | 46 Da |
| Loss of HNO₃ | Loss of nitric acid | 63 Da |
| Cleavage of C-O bond | Cleavage adjacent to the nitrate group | Varies with R-group |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway [mdpi.com]
- 4. uab.edu [uab.edu]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
Application Note: L-Anserine Nitrate Dose-Response Curve Analysis in GraphPad Prism
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol and step-by-step guide for performing a dose-response analysis of L-Anserine nitrate using GraphPad Prism, from experimental setup to data interpretation and visualization.
Introduction to this compound
L-Anserine is a naturally occurring dipeptide (β-alanyl-3-methylhistidine) found in the skeletal muscle and brain of mammals and birds.[1][2][3] The nitrate salt of L-Anserine is often used in research settings. L-Anserine exhibits several biological activities, including potent antioxidant, anti-glycation, and anti-crosslinking properties.[4][5] It functions as a biochemical buffer, a chelator of metal ions like copper, and a scavenger of reactive oxygen species (ROS), which helps to protect cells from oxidative stress.[1][6] Due to these properties, L-Anserine is a compound of interest in studies related to neuroprotection, anti-aging, and metabolic disorders.[2][4]
Dose-response analysis is a critical step in pharmacological and biological research to quantify a compound's biological effect at different concentrations.[7] This analysis allows for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are fundamental measures of a compound's potency.[2] GraphPad Prism is a powerful software tool widely used for this type of analysis, providing robust non-linear regression models to fit sigmoidal dose-response curves.[8]
This application note details the process of generating and analyzing a dose-response curve for this compound's protective effect against oxidative stress in a cell-based assay.
Hypothetical Signaling Pathway for L-Anserine's Antioxidant Activity
L-Anserine's antioxidant effects can be partially attributed to its ability to scavenge reactive oxygen species (ROS) and potentially modulate endogenous antioxidant pathways. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes.
References
- 1. Anserine - Wikipedia [en.wikipedia.org]
- 2. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Anserine | C10H16N4O3 | CID 112072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. nbinno.com [nbinno.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
"Troubleshooting guide for poor peak shape of L-Anserine nitrate in HPLC"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of L-Anserine nitrate in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound in HPLC?
A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the analyte and the stationary phase. L-Anserine is a zwitterionic compound, meaning it has both a positive and a negative charge. The positively charged amino group can interact with residual acidic silanol groups on silica-based columns, leading to tailing.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like L-Anserine.[2][3] L-Anserine has multiple pKa values corresponding to its carboxylic acid, imidazole, and amino groups.[4][5][6] If the mobile phase pH is close to one of these pKa values, a mixture of ionized and unionized forms of the analyte can exist, leading to peak distortion, splitting, or tailing.[2] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form predominates.[3]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: The choice of column depends on the desired retention mechanism. For reversed-phase chromatography, a C18 column is often used. However, to minimize secondary interactions with silanols, it is advisable to use a modern, high-purity, end-capped C18 column or a column with a polar-embedded group.[1][7] Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or amino functional groups, are also a good option for polar compounds like L-Anserine and can provide good peak shapes.[8]
Q4: Can mobile phase additives improve the peak shape of this compound?
A4: Yes, adding modifiers to the mobile phase can significantly improve peak shape. Small amounts of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[9] Buffers, like ammonium acetate or ammonium formate, are also used to control and stabilize the mobile phase pH, which is crucial for reproducible results and good peak symmetry.[10]
Q5: What should I do if I observe peak fronting with this compound?
A5: Peak fronting is less common than tailing for this compound but can occur due to several reasons. One common cause is column overload, where too much sample is injected. Try reducing the injection volume or the sample concentration. Another possibility is a mismatch between the sample solvent and the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used for the sample, it can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak. Physical issues with the column, such as a void at the inlet, can also cause peak fronting.[11]
Troubleshooting Guide
Poor peak shape in HPLC can be systematically addressed by examining various aspects of the analytical method. The following sections provide a structured approach to troubleshooting common peak shape problems encountered with this compound.
Data Presentation: Impact of HPLC Parameters on Peak Shape
The following table summarizes the expected impact of key HPLC parameters on the peak shape of this compound, based on general chromatographic principles and available literature on similar compounds.
| Parameter | Condition | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | pH << pKa (Carboxyl) (e.g., pH < 2) | Symmetrical | Carboxyl group is protonated (neutral), amino and imidazole groups are protonated (positive). Analyte has a net positive charge. |
| pKa (Carboxyl) < pH < pKa (Imidazole) (e.g., pH 4-6) | Potential for Tailing/Broadening | Zwitterionic form. Potential for mixed ionic states and secondary interactions. | |
| pH >> pKa (Amino) (e.g., pH > 10) | Symmetrical | Amino group is deprotonated (neutral), carboxyl group is deprotonated (negative). Analyte has a net negative charge. (Note: High pH can damage silica columns). | |
| Column Chemistry | Standard C18 (Type A silica) | Tailing | High potential for secondary interactions with acidic silanol groups. |
| End-capped C18 (Type B silica) | Improved Symmetry | Reduced number of accessible silanol groups minimizes secondary interactions.[1] | |
| Polar-Embedded C18 | Good Symmetry | The polar group helps to shield the analyte from residual silanols.[7] | |
| HILIC (Amide, Amino) | Good Symmetry | Retention is based on hydrophilic partitioning, which is well-suited for polar analytes like L-Anserine.[8] | |
| Mobile Phase Additive | No Additive | Tailing | Uncontrolled pH and exposed silanols can lead to poor peak shape. |
| 0.1% Formic Acid or TFA | Improved Symmetry | Suppresses silanol ionization, reducing peak tailing for basic compounds.[9] | |
| 10-20 mM Ammonium Acetate/Formate | Good Symmetry and Reproducibility | Buffers the mobile phase pH, ensuring a consistent ionization state of the analyte and minimizing peak shape variability.[10] | |
| Sample Solvent | Stronger than Mobile Phase | Fronting | Causes the analyte band to spread at the column inlet. |
| Weaker than or Matched to Mobile Phase | Symmetrical | Promotes focusing of the analyte band at the head of the column. | |
| Injection Volume | High | Fronting or Tailing (Overload) | Exceeds the capacity of the stationary phase at the column inlet. |
| Low | Symmetrical | Within the linear range of the column's capacity. |
Experimental Protocols
Detailed Methodology for a Reversed-Phase HPLC Method for Imidazole Dipeptides:
This protocol is a representative method that can be adapted for this compound analysis.
-
Column: A C18 column with high purity silica and end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer. For example, 15 mmol/L ammonium acetate (pH 4.25) : acetonitrile : methanol (3.5:5.85:0.65 by volume).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.
-
Detection: UV detection at 214 nm.[8]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase to a concentration of approximately 0.1-1 mg/mL.
Visual Troubleshooting Workflows
Logical Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a step-by-step process to diagnose and resolve poor peak shape issues for this compound in HPLC.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Interactions of this compound in Reversed-Phase HPLC
This diagram illustrates the potential chemical interactions of this compound with the stationary and mobile phases that can lead to poor peak shape.
Caption: Chemical interactions of L-Anserine in reversed-phase HPLC.
References
- 1. Development of a quantitative method for analyzing three imidazole dipeptides using high-performance liquid chromatography and its application for meat and fish [agris.fao.org]
- 2. Anserine - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Anserine (HMDB0000194) [hmdb.ca]
- 5. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
"Solubilization strategies for L-Anserine nitrate in physiological buffers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of L-Anserine nitrate in physiological buffers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data.
Troubleshooting Guide
This section addresses common issues encountered during the solubilization of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve completely in neutral buffer (e.g., PBS pH 7.4). | L-Anserine is a basic dipeptide with an isoelectric point (pI) around 8.27. At neutral pH, it has a net positive charge but may have limited solubility. | 1. Adjust the pH: Lower the pH of the buffer to below 6.0. Acidic conditions will increase the net positive charge, enhancing solubility. 2. Gentle Heating: Warm the solution to 37°C while stirring. 3. Sonication: Use a sonication bath for 5-10 minutes to aid dissolution. |
| Precipitation occurs after initial dissolution. | The solution may be supersaturated, or the temperature may have decreased. The buffer capacity might be insufficient to maintain the desired pH upon addition of this compound. | 1. Verify pH: Check and readjust the pH of the solution after this compound has been added. 2. Dilute the solution: The concentration may be too high for the chosen buffer and pH. 3. Use a stronger buffer: Increase the molarity of your buffer to better maintain the pH. |
| The solution appears cloudy or hazy. | This could indicate the formation of insoluble aggregates or the presence of impurities. | 1. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) for 10 minutes and use the supernatant. 2. Filtration: Use a 0.22 µm syringe filter to remove any undissolved particles. 3. Check Purity: Verify the purity of the this compound using an appropriate analytical method like HPLC. |
| Difficulty dissolving in organic co-solvents like DMSO. | This compound is a salt and generally has poor solubility in non-polar organic solvents. | This compound is expected to be poorly soluble in 100% DMSO. It is more amenable to aqueous-based solutions. If a co-solvent is necessary for a specific application, consider using a small percentage of a water-miscible organic solvent in your aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of L-Anserine and why is it important for solubility?
A1: The isoelectric point (pI) of L-Anserine is approximately 8.27. The pI is the pH at which a molecule carries no net electrical charge. For optimal solubility, it is recommended to work at a pH that is at least 1-2 units away from the pI. Since L-Anserine is a basic dipeptide, its solubility is significantly increased in acidic buffers (pH < 7.0).
Q2: Which physiological buffers are recommended for dissolving this compound?
A2: Phosphate-Buffered Saline (PBS) at a slightly acidic pH (e.g., pH 6.0-6.5), TRIS-HCl (pH 7.0), and HEPES (pH 7.0) can be used. However, for higher concentrations, adjusting the pH to be more acidic is generally recommended. The choice of buffer may also depend on the specific requirements of your downstream application.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Yes, both sonication and gentle heating (e.g., up to 37°C) can be effective in aiding the dissolution of this compound, particularly at higher concentrations. It is advisable to use these methods in conjunction with pH adjustment for the best results.
Q4: What is the expected solubility of this compound in common buffers?
A4: While specific experimental data for this compound across a range of buffers is limited, its solubility in PBS at pH 7.2 has been reported to be approximately 10 mg/mL. Solubility is expected to be higher at more acidic pH values. For comparison, the structurally similar dipeptide L-Carnosine has a reported solubility of about 10 mg/mL in PBS (pH 7.2).
Quantitative Data Summary
The following table provides estimated and reported solubility data for this compound and the related compound L-Carnosine.
| Compound | Buffer | pH | Reported/Estimated Solubility | Reference |
| This compound | PBS | 7.2 | ~10 mg/mL | General estimate based on L-Carnosine data |
| L-Carnosine | PBS | 7.2 | approx. 10 mg/mL | [1] |
| L-Carnosine | Deionized Water | Neutral | 50 mM solution prepared | [2] |
Note: The solubility of this compound is expected to increase significantly at pH values below 7.0.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Physiological Buffers
This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound powder
-
Selected physiological buffer (e.g., PBS, TRIS, HEPES) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Create a saturated solution: Add an excess amount of this compound powder to a known volume of each buffer in a microcentrifuge tube.
-
Equilibrate the solution: Vortex the tubes for 1 minute and then incubate at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet any undissolved this compound.
-
Collect the supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Quantify the dissolved this compound:
-
Using UV-Vis Spectrophotometry: If this compound has a chromophore, determine its concentration by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
-
Using HPLC: Dilute the supernatant with the mobile phase and inject it into an HPLC system. Quantify the concentration by comparing the peak area to a standard curve.
-
-
Calculate Solubility: Express the solubility in mg/mL or mM.
Protocol 2: Accelerated Stability Study of this compound in Solution
This protocol is based on the ICH Q1A (R2) guidelines for stability testing and can be adapted for an accelerated study of this compound in a chosen buffer.
Materials:
-
A stock solution of this compound of known concentration in the desired physiological buffer.
-
Sterile, sealed vials.
-
Temperature-controlled stability chambers (e.g., set at 40°C ± 2°C).
-
HPLC system with a suitable column for peptide analysis.
Procedure:
-
Prepare the this compound solution at the desired concentration in the chosen buffer under sterile conditions.
-
Aliquot the solution into several sealed vials to prevent evaporation.
-
Initial Analysis (Time 0): Analyze one vial immediately to determine the initial concentration and purity of this compound using a validated HPLC method. This will serve as the baseline.
-
Store the remaining vials in a stability chamber at an accelerated condition, for example, 40°C.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the chamber.
-
Allow the vial to return to room temperature.
-
Analyze the sample using the same HPLC method as in the initial analysis to determine the concentration and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. This data can be used to determine the degradation kinetics and estimate the shelf-life of the solution under these conditions.
Visualizations
References
"Best practices to prevent L-Anserine nitrate degradation during sample handling"
Technical Support Center: L-Anserine Nitrate
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling this compound to prevent its degradation. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the lyophilized powder is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]
-
Assess for Oxidation: The histidine residue in L-Anserine is susceptible to oxidation.[1] If the compound has been exposed to air, especially in solution, oxidative degradation may have occurred. Purge solutions with an inert gas like nitrogen or argon before sealing and freezing.
-
Check for Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][3] Always store this compound in amber vials or wrapped in aluminum foil.
-
Evaluate pH of Solutions: The stability of peptides can be pH-dependent. While specific data for this compound is limited, a pH range of 5-7 is generally recommended for peptide solutions to minimize hydrolysis.
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use mass spectrometry (MS) to determine the mass of the unknown peaks. Common degradation pathways for histidine-containing peptides include oxidation of the imidazole ring and hydrolysis of the peptide bond.
-
Review Sample Preparation: Ensure that the solvents and buffers used for sample preparation are of high purity and free of contaminants that could react with the peptide.
-
Implement a Stability-Indicating Method: Develop an HPLC or LC-MS/MS method that can resolve L-Anserine from its potential degradation products. This will allow for accurate quantification of the parent compound and monitoring of degradation over time.[4][5]
-
Quantitative Data on L-Anserine Stability (Illustrative)
| Stress Condition | Parameter | Condition | Time | % Degradation (Illustrative) | Potential Degradation Products |
| Temperature | Lyophilized Powder | 40°C | 4 weeks | < 1% | - |
| Solution (pH 7) | 25°C | 1 week | 5-10% | Hydrolysis products (β-Alanine, 3-Methylhistidine) | |
| pH | Solution (25°C) | pH 3 | 24 hours | 2-5% | Hydrolysis products |
| Solution (25°C) | pH 9 | 24 hours | 5-15% | Hydrolysis products, potential racemization | |
| Oxidation | Solution (pH 7) | 0.03% H₂O₂ | 4 hours | 10-20% | Oxidized L-Anserine (e.g., 2-oxo-histidine derivative) |
| Photostability | Solution (pH 7) | ICH Q1B light exposure | - | 15-25% | Photo-oxidation products |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment and protected from light.[1][6] Once reconstituted in a solution, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] For short-term use, solutions can be stored at 2-8°C for a few days.
Q2: What solvents should I use to dissolve this compound?
A2: this compound is generally soluble in water. For difficult-to-dissolve peptides, starting with a small amount of a polar organic solvent like DMSO or DMF followed by dilution with an aqueous buffer can be effective. However, always check the compatibility of the solvent with your experimental system.
Q3: Is this compound susceptible to degradation in solution?
A3: Yes, like most peptides, this compound is more susceptible to degradation in solution compared to its lyophilized form. The primary degradation pathways in solution are hydrolysis of the peptide bond and oxidation of the histidine residue.[1] Photodegradation can also occur upon exposure to light.[2][3]
Q4: How does the nitrate salt form affect the stability of L-Anserine?
A4: While specific stability data for the nitrate salt of L-Anserine is limited, the choice of a salt form can influence a peptide's physical and chemical properties.[7] The nitrate ion itself is a weak oxidizing agent, but its direct role in the degradation of L-Anserine under normal handling conditions is not well-documented. It is always recommended to handle the compound according to best practices for hygroscopic and light-sensitive materials.
Q5: How can I monitor the degradation of my this compound sample?
A5: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the best way to monitor degradation.[4][5] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dissolving this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a clean and dry environment, quickly weigh the desired amount of the peptide.
-
Dissolution: Add the appropriate volume of cold, sterile, high-purity water or buffer to the vial. Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary.
-
Aliquoting and Storage: If the entire solution will not be used immediately, divide it into single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Near UV light photo-degradation of histidine buffer: Mechanisms and role of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. peptide.com [peptide.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
"Overcoming matrix effects in LC-MS/MS analysis of L-Anserine nitrate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-Anserine nitrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, salts, lipids (like phospholipids), and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] Phospholipids are a major contributor to matrix effects in bioanalysis as they are abundant in cell membranes and often co-extract with the analytes.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[5] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the regions of ion suppression or enhancement.[5] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution.[6] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: The most prevalent sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are phospholipids.[2] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[6] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[6]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A4: A SIL-IS is the preferred tool for compensating for matrix effects, but it does not eliminate them.[7][8] The underlying principle is that the SIL-IS has nearly identical physicochemical properties to this compound and will therefore experience the same degree of ion suppression or enhancement.[9] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[10] However, it is crucial that the SIL-IS co-elutes with the analyte for effective compensation.[9] Even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[11]
Troubleshooting Guides
Problem 1: Poor Sensitivity and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.[12]
| Troubleshooting Step | Description | Expected Outcome |
| Optimize Sample Preparation | Implement a more rigorous sample cleanup method. Move from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering phospholipids and other matrix components.[1][11] | Increased signal intensity and improved signal-to-noise ratio for the this compound peak. |
| Chromatographic Separation | Modify the LC method to improve the separation of this compound from the regions of ion suppression. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.[13] | Shifting the retention time of this compound to a region with minimal ion suppression, resulting in a stronger signal. |
| Sample Dilution | If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[10] | Reduced ion suppression and a more stable signal, although this may not be feasible for trace-level analysis. |
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different samples or batches of matrix.[10]
| Troubleshooting Step | Description | Expected Outcome |
| Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) | The use of a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.[10][14] | Improved precision and accuracy of the results, as the SIL-IS compensates for the variability in ion suppression. |
| Matrix-Matched Calibrators and QCs | Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples.[1] | This helps to normalize the matrix effects across the entire analytical run, leading to more consistent results. |
| Robust Sample Preparation | Ensure the chosen sample preparation method is rugged and consistently removes a high percentage of matrix components across all samples. Techniques like HybridSPE®-Phospholipid removal can be particularly effective.[15] | Minimized variability in the matrix composition of the final extracts, leading to more reproducible results. |
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for removing phospholipids from plasma samples using a mixed-mode SPE cartridge.
Materials:
-
Plasma sample containing this compound
-
Stable isotope-labeled this compound (internal standard)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Water (LC-MS grade)
-
Mixed-mode SPE cartridges (e.g., Oasis PRiME MCX)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the SIL-IS. Precipitate proteins by adding 600 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[10]
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the this compound standard solution. Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. A stable baseline signal should be observed.
-
Injection of Blank Matrix: While continuously infusing the analyte, inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the baseline of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. Any significant increase indicates ion enhancement.
Visualizations
Caption: A decision tree for troubleshooting ion suppression.
Caption: Workflow for sample preparation to minimize matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. ovid.com [ovid.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
"Refining experimental protocols to improve reproducibility of L-Anserine nitrate data"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and improving the reproducibility of data related to L-Anserine nitrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
A1: this compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in high concentrations in the skeletal muscle and brain of various animals.[1] Its primary activities include potent antioxidant effects, metal ion chelation, and anti-glycation properties.[2][3] It functions as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1]
Q2: What are the recommended storage and handling conditions for this compound powder?
A2: this compound is often hygroscopic, meaning it can absorb moisture from the air.[4][5] To ensure its stability and prevent degradation, it is crucial to:
-
Store the lyophilized powder at -20°C or -80°C for long-term stability.[6]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]
-
Weigh the desired amount quickly and tightly reseal the vial. For peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in water.[2] For a stock solution, dissolve the powder in sterile, deionized water. Sonication may be recommended to aid dissolution.[2] While some sources mention solubility in DMSO, others state it is insoluble, and moisture-absorbing DMSO can reduce solubility.[2][3] Therefore, water is the recommended solvent. For long-term storage of solutions, it is best to aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: What are the key differences between L-Anserine and its nitrate salt form in experimental settings?
A4: While the biologically active molecule is L-Anserine, the nitrate salt form can influence physicochemical properties such as solubility and stability. For most biological experiments, the activity of the salt form is considered equivalent to the free form. The choice of the salt is often to improve these physical characteristics for easier handling and formulation.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to poor data reproducibility.
Issue 1: Inconsistent or lower-than-expected antioxidant activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify Storage: Confirm that the lyophilized powder has been stored at -20°C or -80°C, protected from light and moisture.[6] - Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures, unless stability under those conditions has been validated. - Avoid Freeze-Thaw Cycles: Use single-use aliquots of stock solutions to prevent degradation from repeated temperature changes.[6] |
| Inaccurate Concentration | - Hygroscopicity: this compound can absorb moisture, leading to weighing errors. Always allow the container to reach room temperature in a desiccator before opening and weigh it quickly.[4][5] - Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
| Assay Conditions | - pH of Buffer: The antioxidant activity of peptides can be influenced by the pH of the buffer. Ensure the buffer pH is consistent across all experiments and is optimal for the specific assay being performed.[7] - Buffer Composition: Different buffer components can interact with the compound or assay reagents. Use the same buffer system for all related experiments to ensure comparability.[7] |
Issue 2: Poor solubility or precipitation of this compound in the assay medium.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | - Primary Solvent: Use sterile, deionized water as the primary solvent for stock solutions.[2] - Avoid High Concentrations of Organic Solvents: If a co-solvent is necessary for other components in your assay, be aware that high concentrations of organic solvents may cause precipitation of the water-soluble this compound. |
| Concentration Exceeds Solubility Limit | - Check Solubility Data: Refer to the manufacturer's datasheet for solubility information. Do not attempt to make stock solutions at concentrations exceeding the solubility limit. - Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolving the compound, but be cautious as excessive heat can cause degradation.[2] |
| Interaction with Assay Components | - Buffer Salts: High concentrations of certain salts in the buffer can reduce the solubility of peptides. Prepare a fresh buffer and ensure all components are fully dissolved before adding the this compound solution. |
Quantitative Data Summary
The following tables summarize the antioxidant activities of L-Anserine from a study by Wu et al. (2003), which can serve as a reference for expected outcomes in similar assays.
Table 1: Reducing Power of L-Anserine at Various Concentrations
| Concentration (mM) | Absorbance at 700 nm (Mean ± SD) |
| 2.5 | 0.09 ± 0.00 |
| 5.0 | 0.12 ± 0.01 |
| 10.0 | 0.17 ± 0.01 |
| 20.0 | 0.28 ± 0.01 |
| 40.0 | 0.46 ± 0.01 |
| Data from Wu et al., 2003. A higher absorbance indicates greater reducing power.[8] |
Table 2: DPPH Radical Scavenging Activity of L-Anserine
| Concentration (mM) | Scavenging Effect (%) (Mean ± SD) |
| 2.5 | 3.33 ± 0.35 |
| 5.0 | 4.48 ± 0.49 |
| 10.0 | 6.51 ± 0.51 |
| 20.0 | 10.61 ± 0.55 |
| 40.0 | 17.18 ± 0.62 |
| Data from Wu et al., 2003.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and research questions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Stock Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. Protect the solution from light.
-
Prepare this compound Serial Dilutions: Prepare a series of dilutions of this compound in water or an appropriate buffer.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
For the control, add 100 µL of the solvent used for the dilutions instead of the this compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare this compound Serial Dilutions: Prepare a series of dilutions of this compound in water.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound dilutions to the respective wells.
-
For the blank, add 20 µL of water instead of the sample.
-
-
Incubation: Incubate the plate at 37°C for 4-8 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Analysis: Create a standard curve using a known antioxidant like Trolox or ascorbic acid to quantify the reducing power of this compound.
Signaling Pathways and Experimental Workflows
Antioxidant-Mediated ERK Signaling Pathway
L-Anserine, as an antioxidant, can modulate cellular signaling pathways involved in the response to oxidative stress, such as the ERK (Extracellular signal-regulated kinase) pathway. Reactive oxygen species (ROS) can activate the ERK pathway, and antioxidants can interfere with this process.
Caption: this compound's role in modulating ROS-induced ERK signaling.
General Experimental Workflow for Assessing Antioxidant Activity
The following diagram outlines a typical workflow for evaluating the antioxidant properties of this compound.
Caption: A standardized workflow for reproducible antioxidant assays.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
"Optimization of buffer pH and temperature for L-Anserine nitrate stability"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of buffer pH and temperature for L-Anserine nitrate stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain buffer components. Like many dipeptides, this compound is susceptible to hydrolysis, particularly at pH extremes and elevated temperatures.
Q2: What is the expected degradation pathway for this compound?
A2: The most common degradation pathway for L-Anserine, the free base of this compound, is hydrolysis of the peptide bond. This results in the formation of its constituent amino acids, β-alanine and 3-methyl-L-histidine. The presence of nitrate as a salt is not expected to directly participate in the degradation pathway under typical experimental conditions.
Q3: Are there specific pH ranges that should be avoided to minimize degradation?
A3: Generally, dipeptides exhibit maximal stability in the neutral to slightly acidic pH range. Highly acidic (pH < 3) and alkaline (pH > 9) conditions can catalyze the hydrolysis of the peptide bond and should be avoided for long-term storage of this compound solutions.
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, it is recommended to store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[1]
Q5: Can the choice of buffer impact the stability of this compound?
A5: Yes, the buffer system can influence peptide stability. Some buffer species can catalyze degradation. For instance, phosphate buffers have been observed to accelerate the degradation of some peptides.[2] It is advisable to use buffers that are known to be relatively inert, such as citrate or acetate buffers, and to use the lowest effective buffer concentration.
Q6: How can I monitor the degradation of this compound in my samples?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5-7) for improved stability. |
| High Storage Temperature | Ensure that stock solutions and samples are stored at the recommended temperature (2-8 °C for short-term, ≤ -20 °C for long-term). Avoid repeated freeze-thaw cycles.[1] |
| Buffer-Catalyzed Degradation | If using a phosphate buffer, consider switching to an alternative such as a citrate or acetate buffer. |
| Microbial Contamination | For long-term studies, consider sterile filtering the solution (0.22 µm filter) and using sterile handling techniques. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH Measurement | Calibrate your pH meter before preparing buffers. Ensure accurate and consistent pH across all samples. |
| Temperature Fluctuations | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. |
| Variable Sample Preparation | Standardize the protocol for sample preparation, including dissolution time and mixing, to ensure uniformity. |
| Analytical Method Variability | Validate your HPLC method for linearity, precision, and accuracy to ensure reliable quantification. |
Issue 3: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation Products | These are likely degradation products. A forced degradation study can help to purposefully generate and identify these peaks. |
| Contamination | Ensure all glassware and reagents are clean. Run a blank (buffer only) to check for extraneous peaks. |
| Interaction with Excipients | If your formulation contains other components, they may be interacting with this compound or degrading themselves. Analyze each component separately. |
Data Presentation
The following tables present illustrative data on the stability of this compound under various pH and temperature conditions. Note: This data is hypothetical and intended to serve as a guide for experimental design. Actual results may vary.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C
| Buffer pH | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 3.0 (Citrate Buffer) | 95.2 | 88.5 |
| 5.0 (Acetate Buffer) | 99.1 | 97.3 |
| 7.0 (Phosphate Buffer) | 98.5 | 95.8 |
| 9.0 (Borate Buffer) | 92.8 | 85.1 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in pH 6.0 Citrate Buffer
| Temperature (°C) | % this compound Remaining (7 days) | % this compound Remaining (30 days) |
| 4 | 99.5 | 98.2 |
| 25 | 96.3 | 89.7 |
| 40 | 85.1 | 70.4 |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
-
Buffer Preparation: Prepare 50 mM solutions of the desired buffers (e.g., citrate, acetate, phosphate) at the target pH values.
-
Stock Solution: Accurately weigh this compound powder and dissolve it in the prepared buffer to achieve the desired final concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the corresponding buffer to the final concentration for the stability study (e.g., 0.1 mg/mL).
-
pH Verification: Measure and record the final pH of each solution.
-
Storage: Aliquot the solutions into appropriate vials and store them at the designated temperatures.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantification: The percentage of remaining this compound is calculated by comparing the peak area at a given time point to the peak area at time zero.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Decision Tree for this compound Degradation.
References
"Troubleshooting inter-animal variability in L-Anserine nitrate pharmacokinetic studies"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inter-animal variability in L-Anserine nitrate pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is L-Anserine and why is its pharmacokinetic profile studied?
A1: L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring methylated dipeptide found in the skeletal muscle and brain of various vertebrates.[1][2][3] It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME), which informs dosing, efficacy, and safety. L-Anserine is noted to be more resistant to degradation by the enzyme carnosinase than its analog, L-carnosine, making it a potentially more stable therapeutic agent.[4][5][6][7]
Q2: What is considered "high" inter-animal variability in a pharmacokinetic study?
A2: High variability is typically characterized by a large coefficient of variation (CV%) in key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) among animals in the same dose group. While there is no universal threshold, a CV% exceeding 30-40% often warrants investigation. In preclinical studies, it's not uncommon to see a two-fold or higher difference between the maximum and minimum AUC (AUCmax/AUCmin) within a group, which can complicate data interpretation.[8][9][10]
Q3: What are the primary biological factors that can influence this compound pharmacokinetics?
A3: The primary biological factors include:
-
Intestinal Absorption: As a dipeptide, L-Anserine is primarily absorbed via the proton-coupled peptide transporter 1 (PEPT1) in the small intestine.[5][6] The expression and activity of PEPT1 can vary significantly.
-
Enzymatic Degradation: L-Anserine is metabolized by the enzyme Carnosinase-1 (CN1), which is present in serum and tissues.[4][5][6] Individual differences in the activity and concentration of this enzyme are a major source of variability.
-
Genetic Background: Different animal strains or species can have genetic polymorphisms in transporters (like PEPT1) and metabolic enzymes (like CN1), leading to baseline differences in PK profiles.[11]
-
Physiological State: Factors such as gastrointestinal pH, transit time, and overall health can impact drug absorption and disposition.[11]
Troubleshooting Guide: High Variability in PK Parameters (Cmax & AUC)
This section addresses the common problem of observing significant differences in drug exposure between individual animals within the same experimental group.
Problem: My Cmax and AUC values for this compound vary significantly between animals.
Potential Cause 1: Experimental and Dosing Procedure Inaccuracies
Procedural errors are a common and often overlooked source of variability.
-
Troubleshooting Steps:
-
Verify Dose Preparation: Ensure the dosing solution is homogenous and the concentration is accurate. Re-validate the analytical method used for dose concentration analysis.
-
Check Dosing Technique: For oral gavage, ensure consistent and complete delivery to the stomach. Improper technique can lead to reflux or administration into the lungs, causing erratic absorption. Observe animals post-dosing for any signs of regurgitation.
-
Standardize Blood Sampling: Use a consistent sampling site and technique. Ensure blood collection volumes and timings are precise for every animal. Hemolysis can interfere with bioanalysis and should be minimized.
-
Review Sample Handling: L-Anserine stability is crucial. Use pre-cooled tubes with an appropriate anticoagulant like EDTA, which chelates Zn2+ ions essential for carnosinase activity.[4] Process samples immediately by centrifugation at 4°C and store plasma at -20°C or lower until analysis.[4]
-
Potential Cause 2: Animal-Specific Biological Factors
Intrinsic differences between animals are a major driver of PK variability.
-
Troubleshooting Steps:
-
Standardize Diet and Fasting: The expression of the intestinal transporter PEPT1 is regulated by nutritional status.[12][13] A high-protein diet can alter PEPT1 levels. Implement a standardized diet for all animals during the acclimatization period and enforce a consistent fasting period (e.g., 12-16 hours) before dosing to normalize gastrointestinal conditions.
-
Assess Animal Health: Underlying health issues, stress, or inflammation can alter blood flow, gut motility, and metabolic enzyme activity. Ensure all animals are healthy and properly acclimatized to the experimental environment.
-
Consider Genetic Background: If using outbred stocks (e.g., Sprague-Dawley rats, CD-1 mice), expect higher variability than with inbred strains (e.g., C57BL/6 mice). If variability is unmanageable, consider switching to an inbred strain.
-
Investigate Transporter and Enzyme Expression: If significant, unexplained variability persists, consider a follow-up study to measure the expression of PEPT1 in intestinal tissue and the activity of Carnosinase-1 in serum samples from the study animals. This can help correlate PK parameters with molecular data.
-
Illustrative Data: Inter-Strain Variability
The following table presents hypothetical data illustrating how PK parameters for this compound might differ between two different rat strains after a single 50 mg/kg oral dose, highlighting the impact of genetic background.
| Parameter | Strain A (e.g., Wistar) | Strain B (e.g., Sprague-Dawley) |
| Mean Cmax (µM) | 15.2 | 25.8 |
| Std. Deviation (Cmax) | 3.1 | 9.7 |
| CV% (Cmax) | 20.4% | 37.6% |
| Mean AUC₀-t (µM*h) | 45.6 | 70.1 |
| Std. Deviation (AUC) | 9.8 | 28.5 |
| CV% (AUC) | 21.5% | 40.7% |
This table contains illustrative data for demonstration purposes.
Visualizing the Troubleshooting Process
A systematic approach is key to identifying the source of variability.
A flowchart for systematically troubleshooting high pharmacokinetic variability.
Key Experimental Protocols
Protocol 1: Quantification of L-Anserine in Plasma by LC-MS/MS
This protocol provides a general framework for the bioanalysis of L-Anserine.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled L-Anserine or a related dipeptide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is often suitable for retaining this polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient starting with high organic content (e.g., 95% B) and decreasing over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-Anserine: Precursor ion (Q1) m/z 241.1 → Product ion (Q3) m/z 126.1.[14]
-
MRM Transition for Internal Standard: To be determined based on the selected standard.
-
Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of L-Anserine into blank matrix plasma (0.5 - 100 µM).
-
Process calibration standards and QC samples alongside study samples.
-
Quantify L-Anserine concentrations based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Analysis of Intestinal PEPT1 mRNA Expression by RT-qPCR
This protocol helps determine if variability in intestinal transporter expression correlates with PK data.
-
Tissue Collection:
-
At the end of the PK study, euthanize animals and collect segments of the small intestine (e.g., duodenum, jejunum, ileum).
-
Flush segments with ice-cold PBS to remove contents.
-
Scrape the intestinal mucosa using a glass slide.
-
Immediately snap-freeze the mucosal scrapings in liquid nitrogen and store at -80°C.
-
-
RNA Extraction:
-
Extract total RNA from ~20-30 mg of mucosal tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the PEPT1 gene (and a housekeeping gene like GAPDH or β-actin for normalization), and a SYBR Green or TaqMan master mix.
-
Primer Design: Design primers specific to the species being studied (e.g., rat, mouse).
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative expression of PEPT1 mRNA using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.
-
Visualizing L-Anserine Absorption and Metabolism
The following diagram illustrates the key biological steps that are sources of variability.
Key pathways for L-Anserine absorption and metabolism.
References
- 1. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Anserine (HMDB0000194) [hmdb.ca]
- 3. Anserine - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recovery of L-Anserine Nitrate from Solid Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of L-Anserine nitrate from solid tissue samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Experimental Workflow Overview
The general workflow for extracting and purifying this compound from solid tissue samples involves several key stages: tissue homogenization, deproteinization, and purification. Each step presents unique challenges that can impact the final recovery and purity of the target compound.
Caption: General workflow for this compound recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Tissue Homogenization
Q1: What is the best method for homogenizing solid tissue samples to maximize this compound release?
A1: The choice of homogenization method can significantly impact the yield of this compound. Mechanical homogenization methods are generally preferred for solid tissues.
-
Rotor-stator homogenizers are effective at disrupting tissue structure but can generate heat, potentially leading to degradation. It is crucial to perform homogenization on ice and in short bursts to minimize sample heating.
-
Bead beaters offer high-throughput homogenization and can be very effective, especially for tougher tissues. The choice of bead material and size should be optimized for the specific tissue type.
-
Cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) is an excellent method for preserving the integrity of thermally sensitive compounds like this compound by minimizing enzymatic activity and heat-induced degradation.
Troubleshooting: Low Yield After Homogenization
| Potential Cause | Recommended Solution |
| Incomplete tissue disruption | Increase homogenization time or intensity. Optimize the ratio of tissue to homogenization buffer. For bead beaters, experiment with different bead sizes and materials. |
| Sample overheating | Homogenize on ice. Use pre-chilled buffers and equipment. Process the sample in shorter intervals with cooling periods in between. |
| Enzymatic degradation | Work quickly at low temperatures (4°C). Consider using a buffer containing protease inhibitors. Cryogenic grinding is the most effective method to minimize enzymatic activity. |
Deproteinization
Q2: How can I efficiently remove proteins from my tissue homogenate?
A2: Deproteinization is a critical step to prevent interference from proteins in downstream purification and analysis. Acid precipitation is a common and effective method.
-
Perchloric acid (PCA) precipitation is a widely used technique for deproteinizing biological samples for the analysis of small molecules. A final concentration of 0.5 M PCA is often effective.[1] Following protein precipitation, the sample is centrifuged, and the supernatant containing the this compound is collected. It is crucial to neutralize the acidic supernatant before further processing.[2]
Troubleshooting: Incomplete Protein Removal or Loss of Analyte
| Potential Cause | Recommended Solution |
| Insufficient acid concentration | Ensure the final concentration of perchloric acid is adequate to precipitate the majority of the proteins. This may require optimization depending on the tissue type and protein content. |
| Co-precipitation of this compound | This is less likely for small, soluble dipeptides but can occur. Ensure proper and immediate centrifugation after acid addition. Minimize the time the sample spends in the acidic solution before neutralization. |
| Incomplete neutralization | Incomplete neutralization can affect the pH-dependent binding in subsequent purification steps like ion-exchange chromatography. Carefully adjust the pH of the supernatant to a neutral or desired range using a suitable base (e.g., potassium carbonate or potassium hydroxide).[2] |
digraph "Deproteinization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];homogenate [label="Tissue Homogenate"]; add_pca [label="Add Perchloric Acid"]; centrifuge1 [label="Centrifuge"]; supernatant [label="Collect Supernatant"]; neutralize [label="Neutralize Supernatant"]; centrifuge2 [label="Centrifuge to Remove Precipitate"]; final_extract [label="Deproteinized Extract"];
homogenate -> add_pca; add_pca -> centrifuge1; centrifuge1 -> supernatant; supernatant -> neutralize; neutralize -> centrifuge2; centrifuge2 -> final_extract; }
Caption: Deproteinization and neutralization workflow.
Purification
Q3: What are the recommended methods for purifying this compound from the crude extract?
A3: Following deproteinization, further purification is often necessary to remove interfering substances and concentrate the this compound. Solid-Phase Extraction (SPE) and Ion-Exchange Chromatography (IEX) are suitable techniques.
-
Solid-Phase Extraction (SPE): SPE can be used as a cleanup step to remove salts and other polar impurities. A reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent could be effective. The choice of sorbent and elution solvents will need to be optimized.
-
Ion-Exchange Chromatography (IEX): L-Anserine is a dipeptide containing a histidine residue, which has an imidazole ring that can be protonated. This positive charge allows for purification using cation-exchange chromatography. The pH of the mobile phase is critical for binding and elution.
Troubleshooting: Low Recovery During Purification
| Potential Cause | Recommended Solution |
| SPE: Inappropriate sorbent selection | For polar compounds like L-Anserine, a standard C18 sorbent might not provide sufficient retention. Consider a more polar-retentive reversed-phase sorbent or a mixed-mode cation-exchange sorbent to leverage the positive charge. |
| SPE: Incorrect wash or elution solvent | If the wash solvent is too strong, it may elute the this compound along with the impurities. Conversely, if the elution solvent is too weak, the analyte will not be fully recovered from the sorbent. Optimize the organic content and pH of the wash and elution solvents. |
| IEX: Suboptimal pH for binding | For cation-exchange chromatography, the pH of the sample and loading buffer should be below the isoelectric point (pI) of L-Anserine to ensure a net positive charge for binding to the negatively charged resin. |
| IEX: Elution conditions are too harsh or too weak | Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. A steep gradient may lead to poor separation from other bound molecules, while a shallow gradient can result in broad peaks and low concentration. Optimize the gradient slope and the final salt concentration or pH. |
Quantitative Data on Anserine and Carnosine Recovery
While specific data for this compound is limited, studies on the extraction of anserine and carnosine from chicken muscle provide some insights into achievable recovery rates with different methods.
| Extraction Method | Tissue Source | Key Findings | Reference |
| Water Extraction | 20-week laying hen muscle | Optimal extraction time of 1.6 hours. | [2] |
| Water Extraction | 90-week laying hen muscle | Optimal extraction time of 2.12 hours. | [2] |
| Pulsed Electric Field (PEF) followed by Water Extraction | Chicken meat | PEF improved the kinetics of anserine and carnosine release by 7% to 53% compared to water extraction alone for incubation times under 120 minutes. | [3] |
Detailed Experimental Protocols
Note: These are generalized protocols for anserine and carnosine and should be optimized for this compound.
Protocol 1: Deproteinization of Muscle Tissue with Perchloric Acid
-
Homogenization: Weigh approximately 5 mg of lyophilized and powdered muscle tissue.[1]
-
Acid Precipitation: Add 0.5 M perchloric acid (PCA) to the tissue sample and vortex for 15 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 5000 x g for 3 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble this compound.
-
Neutralization: Neutralize the supernatant with 2.1 M potassium bicarbonate (KHCO3).[1]
-
Precipitate Removal: Centrifuge at 5000 x g for 3 minutes at 4°C to pellet the precipitated potassium perchlorate.[1]
-
Final Extract: The resulting supernatant is the deproteinized extract ready for purification or direct analysis. Store at -80°C.[1]
Protocol 2: General Solid-Phase Extraction (SPE) for Polar Compounds
-
Conditioning: Condition the SPE cartridge (e.g., mixed-mode cation-exchange) with an appropriate organic solvent (e.g., methanol) followed by an aqueous buffer at the desired pH for sample loading.
-
Loading: Load the deproteinized and pH-adjusted tissue extract onto the conditioned cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities. The wash solvent should be strong enough to elute contaminants but not the target analyte.
-
Elution: Elute the this compound with a solvent that disrupts its interaction with the sorbent. For cation-exchange, this could be a buffer with a high salt concentration or a high pH.
Protocol 3: General Ion-Exchange Chromatography (IEX)
-
Column Equilibration: Equilibrate the cation-exchange column with a low ionic strength buffer at a pH that ensures this compound is positively charged.
-
Sample Loading: Load the deproteinized extract onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer until the baseline is stable to remove any unbound molecules.
-
Elution: Apply a linear or step gradient of increasing salt concentration (e.g., NaCl) or an increasing pH gradient to elute the bound this compound.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using a suitable analytical method like HPLC-MS/MS.
References
"Common pitfalls in the quantification of L-Anserine nitrate and how to avoid them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying L-Anserine nitrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is the nitrate salt of L-Anserine, a dipeptide with antioxidant properties found in various animal tissues.[1][2] Accurate quantification is crucial for pharmacokinetic studies, understanding its physiological roles, and for quality control in drug development and manufacturing.
Q2: What are the common analytical techniques used for this compound quantification?
A2: The most common and sensitive method for quantifying L-Anserine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection is also used, though it may be less sensitive and specific than LC-MS/MS.
Q3: How should this compound reference standards be prepared and stored?
A3: this compound is typically a powder that should be stored at -20°C for long-term stability.[3] Stock solutions can be prepared in high-purity water or a buffer compatible with your analytical method. It is recommended to sonicate to ensure complete dissolution.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the analyte. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the key considerations for sample preparation when quantifying this compound in biological matrices?
A4: The primary goal of sample preparation is to remove proteins and other interfering substances from the matrix (e.g., plasma, urine, tissue homogenates). Protein precipitation using organic solvents like acetonitrile or methanol is a common first step. It is critical to ensure the chosen solvent does not cause the analyte to precipitate. Subsequent solid-phase extraction (SPE) may be necessary to further clean up the sample and concentrate the analyte.
Q5: What is the significance of the nitrate counter-ion in the quantification of L-Anserine?
A5: While the nitrate ion itself is typically not monitored in LC-MS/MS methods targeting L-Anserine, its presence affects the molecular weight of the reference standard and the solubility of the compound.[4] It is essential to use the correct molecular weight for this compound when preparing standard solutions to ensure accurate concentration calculations. The nitrate ion can also influence the ionic strength of the sample, which may have minor effects on chromatographic retention.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Chromatographic Issues
Poor peak shape, shifting retention times, and loss of resolution are common chromatographic problems. The following table summarizes potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). Column overload. Extra-column dead volume. | - Adjust mobile phase pH to suppress ionization of L-Anserine. - Use a column with end-capping to block silanol groups. - Reduce the injection volume or sample concentration. - Check and optimize tubing and connections to minimize dead volume. |
| Peak Fronting | Sample solvent stronger than the mobile phase. Column collapse or void formation. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if a void is suspected. |
| Shifting Retention Times | Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
| Poor Resolution | Inadequate separation of L-Anserine from matrix components. Loss of column efficiency. | - Optimize the mobile phase gradient and composition. - Try a different column chemistry (e.g., HILIC for polar compounds). - Ensure the HPLC system is properly maintained. |
Mass Spectrometry Issues
Low sensitivity, high background noise, and matrix effects are common challenges in LC-MS/MS analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Sensitivity | Poor ionization of L-Anserine. Ion suppression from matrix components. Suboptimal MS parameters. | - Optimize mobile phase pH and additives to enhance ionization. - Improve sample cleanup to remove interfering matrix components. - Tune the mass spectrometer for optimal precursor and product ion transitions for L-Anserine. |
| High Background Noise | Contaminated mobile phase or LC system. Electrical interference. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the LC system and mass spectrometer. - Check for and eliminate sources of electrical noise. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components affecting analyte ionization. | - Implement more effective sample preparation (e.g., SPE). - Modify chromatographic conditions to separate L-Anserine from interfering peaks. - Use a stable isotope-labeled internal standard (SIL-IS) for L-Anserine to compensate for matrix effects. |
Experimental Protocols & Data
LC-MS/MS Method for L-Anserine Quantification in Human Plasma
This protocol is a representative example for the quantification of L-Anserine. Method parameters should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Anserine: Q1 m/z 241.1 -> Q3 m/z 109.1
-
Internal Standard (e.g., D4-Anserine): Q1 m/z 245.1 -> Q3 m/z 113.1
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your instrument.
Quantitative Data Summary
The following table presents typical validation parameters for an LC-MS/MS assay for L-Anserine.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Poor Peak Shape in HPLC
Caption: A logical flowchart for troubleshooting common HPLC peak shape issues.
Mitigating Matrix Effects in LC-MS/MS
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. 10030-52-1・this compound Reference Material・012-25721[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Optimizing Cell Culture Media for L-Anserine Nitrate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Anserine nitrate in cell culture. The information is designed to help optimize your cell culture media and address common challenges encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is the nitrate salt of L-Anserine, a dipeptide composed of β-alanine and 3-methyl-L-histidine. It is known for its antioxidant, anti-crosslinking, and anti-glycation properties.[1] In cellular models, it has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress.[1]
Q2: What is the recommended basal medium for studying the effects of this compound?
The choice of basal medium can significantly impact studies on antioxidants. While there is no universally recommended medium for this compound studies, here are some considerations for common media:
-
Dulbecco's Modified Eagle Medium (DMEM): A robust medium with high concentrations of glucose, amino acids, and vitamins. Its higher nutrient content can support the growth of a wide variety of adherent cells.[2]
-
Roswell Park Memorial Institute (RPMI) 1640: Contains the antioxidant glutathione and is often preferred for suspension cells and immunological studies.[2]
For initial studies, DMEM is a reasonable starting point for many common adherent cell lines. However, if studying subtle antioxidant effects, a medium with a lower intrinsic antioxidant capacity might be considered to reduce background effects.
Q3: What is a typical concentration range for this compound in cell culture?
Specific optimal concentrations for this compound in cell culture have not been widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A suggested starting range for testing could be from 1 µM to 10 mM, based on general concentrations used for other dipeptides in cell culture.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water.[3] It is recommended to prepare a concentrated stock solution in sterile, cell culture-grade water. Sonication may aid in dissolution.[3] It is generally insoluble in DMSO.[1]
Q5: How stable is this compound in cell culture media?
The stability of this compound in complete cell culture media at 37°C has not been extensively documented. It is recommended to prepare fresh media with this compound for each experiment or to conduct a stability study for longer-term experiments. Stock solutions should be stored at -20°C or -80°C for long-term storage.[2]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter when optimizing your cell culture media for this compound studies.
Poor Cell Growth or Viability
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced cell proliferation or signs of cytotoxicity after adding this compound. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 1 µM to 10 mM). |
| The nitrate salt may be affecting the cellular environment. | As a control, test the effects of a different nitrate salt (e.g., sodium nitrate) at a similar molar concentration to determine if the effects are specific to L-Anserine or the nitrate ion. | |
| The basal media formulation is not optimal for your cells in the presence of the supplement. | Test different basal media (e.g., DMEM, RPMI-1640, Ham's F-12) to see if cell health improves. |
Precipitation in Media
| Problem | Possible Cause | Troubleshooting Steps |
| A precipitate forms after adding the this compound stock solution to the culture medium. | The stock solution was not fully dissolved. | Ensure the this compound is completely dissolved in the sterile water, using sonication if necessary, before adding it to the medium.[3] |
| Interaction with components in the serum or the basal medium. | Try adding the this compound to serum-free media first, then add the serum. If precipitation still occurs, it may be an interaction with a component of the basal media. | |
| The final concentration of this compound exceeds its solubility in the complete medium. | Prepare a fresh, lower concentration stock solution and repeat the dilution into the medium. |
Inconsistent Experimental Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Degradation of this compound in the media over time. | Prepare fresh this compound-supplemented media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2] |
| Inaccurate pipetting of the stock solution. | Use calibrated pipettes and ensure thorough mixing of the media after adding the this compound stock solution. | |
| Changes in cell passage number leading to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
Section 3: Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Dissolution: Aseptically add the this compound powder to a sterile conical tube. Add the calculated volume of sterile, cell culture-grade water.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of dilutions of this compound in your chosen basal medium supplemented with serum. A suggested range is a 2-fold serial dilution from 10 mM down to 1 µM. Include a vehicle control (medium with the same volume of sterile water used to dissolve the this compound) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound does not significantly impact cell viability.
Section 4: Visualizations
Caption: Workflow for optimizing cell culture media with this compound.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: L-Anserine may influence the ERK pathway via its antioxidant properties.
References
Validation & Comparative
"Head-to-head comparison of L-Anserine nitrate and carnosine antioxidant activity in vitro"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro antioxidant activities of L-Anserine and its structural analog, carnosine. While the user's initial interest was in L-Anserine nitrate, the available scientific literature primarily focuses on L-Anserine. This comparison, therefore, centers on L-Anserine and carnosine, offering valuable insights for researchers exploring their potential as therapeutic agents against oxidative stress-related pathologies.
Executive Summary
In vitro studies demonstrate that both L-Anserine and carnosine possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. Comparative analyses indicate that while both are effective, carnosine generally exhibits stronger antioxidant activity across various assays, including the inhibition of lipid peroxidation and free radical scavenging. The antioxidant capacity of both dipeptides is linked to the presence of the histidine moiety and the integrity of the peptide bond.
Quantitative Comparison of Antioxidant Activities
The following table summarizes the comparative antioxidant activities of L-Anserine and carnosine from a key study that utilized multiple antioxidant assays.
| Antioxidant Assay | Concentration (mM) | L-Anserine (% Activity or Absorbance) | Carnosine (% Activity or Absorbance) | Key Findings |
| Inhibition of Linoleic Acid Autoxidation (Relative Antioxidant Activity) | 0.5 | 1.18 | 1.26 | Carnosine showed slightly higher inhibition of lipid peroxidation. |
| 2.5 | 1.51 | 1.85 | The superior activity of carnosine becomes more pronounced at higher concentrations. | |
| 10 | 1.93 | 2.18 | Both compounds are effective, with carnosine consistently showing greater potency. | |
| 20 | 1.93 | 2.35 | Anserine's activity plateaus, while carnosine's continues to increase. | |
| 40 | 1.93 | 2.52 | Carnosine is a more potent inhibitor of lipid autoxidation at higher concentrations. | |
| DPPH Radical Scavenging Activity (%) | 0.5 | Not Detectable | Not Detectable | No significant scavenging at this low concentration. |
| 5 | 5.2 | 8.1 | Carnosine demonstrates a stronger scavenging effect. | |
| 10 | 8.3 | 12.4 | The difference in scavenging activity widens at this concentration. | |
| 20 | 13.5 | 18.7 | Carnosine continues to be the more effective radical scavenger. | |
| 40 | 20.1 | 25.6 | Both show dose-dependent activity, with carnosine being more potent. | |
| Reducing Power (Absorbance at 700 nm) | 0.5 | 0.03 | 0.04 | Similar low reducing power at this concentration. |
| 5 | 0.12 | 0.15 | Carnosine shows slightly higher reducing power. | |
| 10 | 0.21 | 0.25 | The trend of carnosine having higher reducing power continues. | |
| 20 | 0.35 | 0.41 | Both exhibit increased reducing power with concentration. | |
| 40 | 0.58 | 0.65 | Carnosine consistently demonstrates superior reducing power. | |
| Cu²⁺ Chelating Ability (%) | 0.5 | 15.4 | 18.2 | Carnosine shows a greater ability to chelate copper ions. |
| 5 | 45.1 | 52.3 | The chelating ability of both increases significantly with concentration. | |
| 10 | 68.7 | 75.4 | Carnosine maintains its superior chelating activity. | |
| 20 | 85.3 | 90.1 | Both are highly effective chelators at this concentration. | |
| 40 | 92.6 | 95.8 | Near-complete chelation is observed for both at high concentrations. |
Data adapted from Wu, H. C., et al. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis, 11(2), 148-153.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to compare L-Anserine and carnosine.
Inhibition of Linoleic Acid Autoxidation
This assay measures the ability of a compound to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.
-
Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.
-
Reaction Mixture: 0.5 mL of the sample solution was mixed with 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 1.0 mL of 50 mM linoleic acid in 95% ethanol.
-
Incubation: The reaction mixtures were incubated in the dark at 60°C to accelerate oxidation.
-
Measurement: At various time points, a 50 µL aliquot of the reaction mixture was taken and mixed with 2.35 mL of 75% ethanol, 50 µL of 30% ammonium thiocyanate, and 50 µL of 20 mM ferrous chloride in 3.5% HCl. The absorbance was measured at 500 nm. The end of the induction period was used to calculate the relative antioxidant activity.
DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.
-
Reaction Mixture: 1.0 mL of the sample solution was mixed with 1.0 mL of 0.2 mM DPPH in ethanol.
-
Incubation: The mixture was allowed to stand in the dark for 30 minutes.
-
Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Reducing Power Assay
This method determines the ability of a substance to reduce Fe³⁺ to Fe²⁺.
-
Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.
-
Reaction Mixture: 2.0 mL of the sample solution was mixed with 2.0 mL of 0.2 M phosphate buffer (pH 6.6) and 2.0 mL of 1% potassium ferricyanide.
-
Incubation: The mixture was incubated at 50°C for 20 minutes.
-
Reaction Termination: 2.0 mL of 10% trichloroacetic acid was added to stop the reaction, and the mixture was centrifuged.
-
Measurement: The supernatant was mixed with distilled water and 0.1% ferric chloride, and the absorbance was measured at 700 nm. Higher absorbance indicates greater reducing power.
Metal Chelating Ability Assay
This assay evaluates the ability of a compound to chelate pro-oxidant metal ions, such as Cu²⁺.
-
Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.
-
Reaction Mixture: 1.0 mL of the sample solution was mixed with 0.05 mL of 2 mM cupric sulfate and 1.0 mL of 0.1 M acetate buffer (pH 6.0).
-
Incubation: The mixture was incubated for 10 minutes.
-
Color Development: 0.05 mL of 0.1% murexide was added, and the mixture was shaken.
-
Measurement: The absorbance was measured at 485 nm and 520 nm. The chelating ability was calculated as a percentage.
Visualizing Experimental Workflow and Antioxidant Mechanisms
The following diagrams illustrate the general experimental workflow for comparing antioxidant activities and the proposed mechanisms of action for L-Anserine and carnosine.
Caption: Experimental workflow for the comparative analysis of antioxidant activity.
Caption: Proposed antioxidant mechanisms of L-Anserine and carnosine.
Conclusion
Both L-Anserine and carnosine are effective in vitro antioxidants, with carnosine demonstrating slightly to moderately higher activity in most assays. Their mechanisms of action involve both direct free radical scavenging and the chelation of pro-oxidant metal ions. These findings support the continued investigation of both dipeptides as potential therapeutic agents for conditions associated with oxidative stress. Further research is warranted to explore the antioxidant activity of this compound specifically and to elucidate the in vivo relevance of these in vitro findings.
"L-Anserine nitrate versus L-carnosine: which is a more effective anti-glycating agent"
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cellular aging and the pathologies associated with protein glycation, the roles of naturally occurring dipeptides have come under intense scrutiny. This guide provides a detailed comparison of the anti-glycating potential of L-Anserine nitrate and its close relative, L-carnosine, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, supported by experimental data.
Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). This process is a key contributor to the complications of diabetes, neurodegenerative diseases, and the visible signs of aging.[1] Both L-carnosine and L-anserine, a methylated derivative of L-carnosine, have demonstrated significant anti-glycating properties.[1][2] this compound, as a salt of L-anserine, is expected to exhibit the anti-glycating activity of the anserine molecule.
Quantitative Comparison of Anti-Glycating Activity
Experimental evidence reveals a nuanced difference in the anti-glycating efficacy of L-carnosine and L-anserine. While both compounds are effective, their potency varies depending on the specific glycation product being measured.
| Compound | Target | Effective Concentration for Significant Inhibition | Reference |
| L-Carnosine | Total Advanced Glycation End-products (AGEs) | Ratio of 100:1 to Methylglyoxal (MG) | [3] |
| L-Anserine | Total Advanced Glycation End-products (AGEs) | Ratio of 200:1 to Methylglyoxal (MG) | [3] |
| L-Carnosine | N-carboxyethyl lysine (CEL) | Ratio of 20:1 to Methylglyoxal (MG) | [3] |
| L-Anserine | N-carboxyethyl lysine (CEL) | Ratio of 1:1 to Methylglyoxal (MG) | [3] |
N-carboxyethyl lysine (CEL) is a specific, non-fluorescent AGE.
The data indicates that L-carnosine is a more potent inhibitor of total AGE formation, requiring a lower concentration to achieve a significant effect compared to L-anserine.[3] Conversely, L-anserine demonstrates remarkably higher efficacy in preventing the formation of the specific AGE, N-carboxyethyl lysine, at a substantially lower concentration than L-carnosine.[3]
Mechanisms of Anti-Glycation
Both L-carnosine and L-anserine are thought to exert their anti-glycating effects through several mechanisms:
-
Competitive Inhibition: They can react with reducing sugars, thereby preventing them from reacting with proteins.[1]
-
Reactive Carbonyl Species (RCS) Scavenging: They can trap reactive dicarbonyl compounds like methylglyoxal (MG), which are potent precursors of AGEs.
-
Transglycation: Both dipeptides can react with and decompose Schiff bases, the initial intermediates in the glycation process, effectively reversing the first step of glycation.[2]
References
- 1. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine and anserine act as effective transglycating agents in decomposition of aldose-derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
L-Anserine Nitrate: A Comparative Guide to its Therapeutic Efficacy in a Transgenic Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of L-Anserine nitrate for Alzheimer's disease (AD), based on preclinical data from a relevant transgenic mouse model. It offers an objective comparison with other therapeutic alternatives and includes detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
L-Anserine, a histidine-containing dipeptide, has demonstrated significant neuroprotective effects in the AβPPswe/PSEN1dE9 transgenic mouse model of Alzheimer's disease. Research indicates that L-Anserine treatment can ameliorate cognitive deficits, reduce neuroinflammation, and protect the integrity of the neurovascular unit. This guide will delve into the experimental evidence supporting these claims, compare its efficacy with other interventions, and provide detailed protocols for the key assays used in these assessments.
Comparative Efficacy of L-Anserine and Alternatives
The following tables summarize the quantitative data from studies using the AβPPswe/PSEN1dE9 mouse model, allowing for a comparison of the therapeutic effects of L-Anserine with other compounds.
Table 1: Cognitive Function Assessment
| Therapeutic Agent | Dosage | Duration | Behavioral Test | % Improvement vs. Control | Reference |
| L-Anserine | 10 mg/mouse/day | 8 weeks | Morris Water Maze (Escape Latency) | ~40% | [1] |
| Glatiramer Acetate | Weekly subcutaneous injection | 12 weeks | Morris Water Maze (Escape Latency) | Significant improvement | [2] |
| Control (Untreated) | - | - | Morris Water Maze (Escape Latency) | 0% | [1][2] |
Table 2: Neuropathological and Biochemical Markers
| Therapeutic Agent | Marker | Method | % Change vs. Control | Brain Region | Reference |
| L-Anserine | Pericyte Coverage | Immunohistochemistry | Significant Improvement | Brain | [1] |
| Activated Astrocytes (GFAP) | Immunohistochemistry | Significant Reduction | Hippocampus | [1] | |
| Activated Microglia (Iba1) | Immunohistochemistry | Significant Reduction | Hippocampus | [1] | |
| Aβ1-42 Levels | ELISA | No Significant Difference | Hippocampus | [1] | |
| Glatiramer Acetate | Aβ Plaques | Immunohistochemistry | Significant Reduction | Cortex & Hippocampus | [2] |
| Aβ1-40 Levels | ELISA | Significant Reduction | Cortex & Hippocampus | [2] | |
| Aβ1-42 Levels | ELISA | Significant Reduction | Cortex & Hippocampus | [2] | |
| Control (Untreated) | - | - | 0% | - | [1][2] |
Signaling Pathways and Mechanism of Action
L-Anserine's therapeutic effects in the context of Alzheimer's disease are believed to be mediated through the modulation of neuroinflammation and the protection of the neurovascular unit. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of L-Anserine in AD.
Experimental Workflows
A clear understanding of the experimental procedures is crucial for evaluating the presented data. The following diagram outlines the typical workflow for assessing the efficacy of a therapeutic agent in the AβPPswe/PSEN1dE9 mouse model.
Caption: Workflow for preclinical AD drug testing.
Detailed Experimental Protocols
Animal Model
-
Model: AβPPswe/PSEN1dE9 double transgenic mice. These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations (K595N/M596L) and a human presenilin 1 (PS1) with a deletion of exon 9 (dE9)[3].
-
Pathology: These mice develop age-dependent Aβ deposition in the brain, starting at 4 months of age, and exhibit cognitive deficits by 6 months[3][4].
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents[5].
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the water surface[5][6].
-
Procedure:
-
Acquisition Phase: Mice are trained for 5-7 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform[5]. If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention[7].
-
-
Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Immunohistochemistry (IHC) for Aβ Plaques and Glial Activation
IHC is used to visualize the distribution and density of Aβ plaques and activated glial cells (astrocytes and microglia) in brain tissue[8].
-
Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.
-
Brains are sectioned coronally at 30-40 µm using a cryostat or vibratome[8].
-
-
Staining Protocol:
-
Antigen Retrieval: Sections are treated with formic acid to enhance Aβ immunoreactivity[9].
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10 or 4G8), astrocytes (anti-GFAP), or microglia (anti-Iba1).
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.
-
-
Quantification: The plaque burden or glial cell reactivity is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the stained area in specific brain regions like the cortex and hippocampus[9].
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Aβ Levels
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines and Aβ peptides, in brain homogenates[10].
-
Brain Homogenate Preparation:
-
Brain tissue (cortex or hippocampus) is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected for analysis[10].
-
-
ELISA Procedure:
-
Coating: A capture antibody specific for the target protein (e.g., TNF-α, IL-1β, Aβ40, or Aβ42) is coated onto the wells of a 96-well plate.
-
Sample Incubation: Brain homogenate samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the target protein is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve[11].
-
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for Alzheimer's disease. Its ability to improve cognitive function and mitigate key pathological features, such as neuroinflammation and neurovascular damage, in the AβPPswe/PSEN1dE9 mouse model warrants further investigation. This guide provides a foundational understanding of its efficacy and the methodologies used for its evaluation, serving as a valuable resource for researchers in the field of neurodegenerative disease drug discovery.
References
- 1. The Neurovascular Unit Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with glatiramer acetate in APPswe/PS1dE9 mice at an early stage of Alzheimer’s disease prior to amyloid-beta deposition delays the disease’s pathological development and ameliorates cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Cytokine Elisa [bdbiosciences.com]
"Cross-validation of a novel ELISA assay with LC-MS/MS for L-Anserine nitrate measurement"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Anserine nitrate. L-Anserine, a dipeptide with antioxidant properties, is of growing interest in biomedical research.[1][2][3][4] This document outlines the experimental protocols for both assays, presents a head-to-head comparison of their performance metrics, and offers guidance on selecting the appropriate method for specific research needs.
Introduction to this compound and its Quantification
This compound is the nitrate salt of L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide found in vertebrate muscle tissue.[1][3][4] It is recognized for its antioxidant, anti-glycation, and potential neuroprotective activities.[2] Accurate and reliable quantification of L-Anserine in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles.
Two common analytical techniques for quantifying small molecules like L-Anserine are ELISA and LC-MS/MS. ELISA is a sensitive, high-throughput immunoassay, while LC-MS/MS is considered a "gold standard" for its high specificity and accuracy.[5][6] This guide explores the cross-validation of a newly developed ELISA assay against a validated LC-MS/MS method for this compound measurement.
Comparative Performance of ELISA and LC-MS/MS
The performance of the novel this compound ELISA was rigorously compared against a validated LC-MS/MS method. The key quantitative parameters are summarized in the table below.
| Parameter | Novel this compound ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.0 ng/mL |
| Linear Range | 0.2 - 50 ng/mL | 1.0 - 500 ng/mL |
| Precision (%CV) | Intra-assay: < 10%Inter-assay: < 15% | Intra-assay: < 5%Inter-assay: < 10% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Specificity | High, but potential for cross-reactivity | Very High, based on mass-to-charge ratio |
| Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard Plate Reader | LC-MS/MS System |
Experimental Protocols
Detailed methodologies for both the novel ELISA and the LC-MS/MS assays are provided below.
Novel this compound ELISA Protocol
This protocol outlines a competitive ELISA for the quantification of this compound.
-
Coating: A 96-well microplate is coated with a capture antibody specific for L-Anserine and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: this compound standards and unknown samples are added to the wells, followed by the addition of a known amount of HRP-conjugated L-Anserine. The plate is then incubated for 2 hours at room temperature, allowing the free L-Anserine in the sample/standard to compete with the HRP-conjugated L-Anserine for binding to the capture antibody.
-
Washing: The plate is washed five times to remove unbound reagents.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
LC-MS/MS Protocol for this compound
This protocol describes a robust LC-MS/MS method for the quantification of L-Anserine.[7][8][9]
-
Sample Preparation:
-
Plasma or urine samples are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled L-Anserine) is added to each sample, standard, and quality control.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-Anserine and the internal standard. This provides high selectivity and sensitivity.
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of L-Anserine in the unknown samples.
-
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both the ELISA and LC-MS/MS assays.
Caption: Workflow of the competitive ELISA for this compound quantification.
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Discussion and Recommendations
The cross-validation results demonstrate that both the novel ELISA and the LC-MS/MS method are suitable for the quantification of this compound, each with its own advantages and limitations.
The novel ELISA offers superior sensitivity with a lower limit of detection, making it ideal for studies where the analyte concentration is expected to be very low. Its high-throughput nature and lower cost per sample make it an excellent choice for screening large numbers of samples.[5]
The LC-MS/MS method , while less sensitive in this comparison, provides a higher degree of specificity and accuracy, which is crucial for confirmatory analysis and studies requiring absolute quantification.[5][6] The use of an internal standard minimizes matrix effects, leading to more reliable and reproducible results.
Recommendations for Method Selection:
-
For high-throughput screening, initial discovery, and studies with limited sample volume or budget, the novel ELISA is the recommended method.
-
For confirmatory analysis, pharmacokinetic studies requiring high accuracy and specificity, and in regulated environments, the LC-MS/MS method is the preferred choice.
In many research settings, a tiered approach can be highly effective: using the ELISA for initial, large-scale screening, followed by LC-MS/MS for the confirmation and precise quantification of positive or key samples. This strategy leverages the strengths of both techniques to ensure robust and reliable data.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
Assessing the Reproducibility and Robustness of L-Anserine Nitrate Bioactivity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the bioactivity of compounds like L-Anserine nitrate is paramount. This guide provides a comprehensive comparison of common bioactivity assays used to evaluate this compound, focusing on its antioxidant, anti-inflammatory, and anti-glycation properties. We delve into the reproducibility and robustness of these assays, offering a comparative look at this compound against its common alternatives, L-Carnosine and Taurine, supported by experimental data and detailed protocols.
Executive Summary
This compound, a dipeptide found in various animal tissues, is a potent antioxidant and scavenger of hydroxyl radicals.[1][2] It also exhibits anti-glycation and potential anti-inflammatory activities.[3][4] This guide will explore the common assays used to quantify these bioactivities, their underlying principles, and a critical assessment of their reproducibility and robustness. Key alternatives, such as L-Carnosine and Taurine, will be compared to provide a comprehensive overview for selecting the appropriate assays and compounds for research purposes. While this compound is a salt form of L-Anserine, their biological activities are expected to be consistent in experimental settings.[5][6]
Data Presentation: Comparative Bioactivity of this compound and Alternatives
The following tables summarize quantitative data from various studies to facilitate a comparison of the bioactivities of L-Anserine, L-Carnosine, and Taurine. It is important to note that direct comparisons are best made when data is generated within the same study under identical conditions.
Table 1: Antioxidant Activity
| Compound | Assay | Concentration | Result | Reference |
| L-Anserine | DPPH Radical Scavenging | 40 mM | 29.3% inhibition | [7] |
| Linoleic Acid Autoxidation | 10 mM | Highest activity observed | [7] | |
| Reducing Power (Absorbance at 700 nm) | 40 mM | 0.90 | [7] | |
| Copper (Cu2+) Chelating Ability | 4 mM | ~40% | [7] | |
| L-Carnosine | DPPH Radical Scavenging | 40 mM | 35.1% inhibition | [7] |
| Linoleic Acid Autoxidation | 40 mM | Strong, concentration-dependent inhibition | [7] | |
| Reducing Power (Absorbance at 700 nm) | 40 mM | ~0.45 | [7] | |
| Copper (Cu2+) Chelating Ability | 4 mM | ~68% | [7] | |
| Taurine | DPPH Radical Scavenging | 40 mM | No detectable activity | [7] |
| Hydroxyl Radical Scavenging | up to 20 mM | No scavenging activity | [8] | |
| DPPH Radical Scavenging (IC50) | - | ~1.2 mM | [9] |
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | Stimulant | Concentration | % NO Inhibition | IC50 | Reference |
| L-Anserine | RAW 264.7 | LPS | Not specified | Potent inhibition reported | Not specified | [4] |
| L-Carnosine | RAW 264.7 | LPS + IFN-γ | Not specified | Modulates NO production | Not specified | [10] |
| Taurine (as Taurine Chloramine) | RAW 246.7 | LPS + rIFN-γ | 0.5 mM | 47% | Not specified | [11] |
| Epimuqubilin A (Positive Control) | RAW 264.7 | LPS | - | - | 7.4 µM | [12] |
Table 3: Anti-glycation Activity (Inhibition of Advanced Glycation End-products - AGEs)
| Compound | Assay System | Inhibition | Reference |
| L-Anserine | BSA-Glucose/Fructose | Retards and reverses non-enzymatic glycation | [13] |
| Chicken Muscle Extract (Anserine-rich) | Up to 60% AGE inhibition | [1][2][5][14] | |
| L-Carnosine | BSA-Glucose/Fructose | Retards and reverses non-enzymatic glycation | [13] |
| Chicken Muscle Extract (Carnosine-rich) | 57% AGE inhibition | [15][16] |
Reproducibility and Robustness of Bioactivity Assays
The reliability of bioactivity data is critically dependent on the reproducibility and robustness of the assays used.
-
Reproducibility is the ability of an assay to provide consistent results for the same sample over multiple measurements, often expressed as the coefficient of variation (CV).
-
Intra-assay precision refers to the variation within a single assay run.
-
Inter-assay precision refers to the variation between different assay runs, potentially on different days or with different operators.[17]
-
-
Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Antioxidant Assays (DPPH, ABTS, FRAP):
These colorimetric assays are generally considered to have good reproducibility.
-
The DPPH assay is simple and rapid, often showing high reproducibility.[18] However, its coefficient of variation can sometimes be higher than that of the ABTS and FRAP assays.[19]
-
The ABTS assay is known for its excellent reproducibility and is suitable for both hydrophilic and lipophilic antioxidants.[20] The coefficient of variation for the ABTS assay has been reported to be lower than that of the DPPH assay.[19]
-
The FRAP assay also demonstrates high reproducibility.[21]
Anti-inflammatory Assays (Nitric Oxide/Griess Assay):
The Griess assay for measuring nitrite as an indicator of nitric oxide production can be challenging in cell culture supernatants. However, with optimization, it can achieve high sensitivity and reproducibility. A flow injection analysis-based Griess method has reported a coefficient of variation of 6.7% for reproducibility and 0.8% for day-to-day variability.[8] It is crucial to be aware of potential interferences from components in biological media.[22]
Anti-glycation Assays (BSA-Glucose/Fructose Assay):
These assays, which measure the formation of fluorescent advanced glycation end-products (AGEs), can be highly reproducible when performed under controlled conditions. The use of a plate reader for fluorescence measurement allows for high-throughput screening with good precision.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23][24]
-
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and control compounds in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate, add a specific volume of the sample solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Principle: This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, which is measured spectrophotometrically.[25][26]
-
Methodology:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or control compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a wavelength of around 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
3. In Vitro Anti-glycation Assay (BSA-Glucose/Fructose Assay)
-
Principle: This assay assesses the ability of a compound to inhibit the non-enzymatic glycation of proteins by measuring the formation of fluorescent Advanced Glycation End-products (AGEs) when a protein like bovine serum albumin (BSA) is incubated with a reducing sugar.[15][27]
-
Methodology:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., glucose or fructose, 500 mM) in a phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.
-
Add various concentrations of this compound or a positive control (e.g., aminoguanidine) to the reaction mixture.
-
Incubate the mixtures at 37°C for several weeks (e.g., 1-4 weeks).
-
At specified time points, measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.
-
Calculate the percentage of inhibition of AGE formation compared to the control (BSA + sugar without inhibitor).
-
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of L-Anserine
L-Anserine is known to exert its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. One key pathway is the Keap1-Nrf2 signaling pathway. Under oxidative stress, L-Anserine can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.
L-Anserine's role in the Keap1-Nrf2 antioxidant pathway.
Apoptotic Signaling Pathway Modulated by L-Anserine
Oxidative stress can trigger apoptosis (programmed cell death) through the activation of the JNK-Caspase-3 pathway. L-Anserine, by mitigating oxidative stress, can interfere with this cascade. Oxidative stress activates JNK, which in turn can lead to the activation of pro-apoptotic proteins like Bax and ultimately the executioner caspase, Caspase-3.
L-Anserine's inhibitory effect on the JNK-Caspase-3 apoptotic pathway.
Experimental Workflow for Bioactivity Assessment
A logical workflow is essential for systematically assessing the bioactivity of a compound like this compound. This typically involves a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex cell-based and potentially in vivo models.
A typical experimental workflow for assessing bioactivity.
Conclusion
Assessing the bioactivity of this compound requires a careful selection of assays that are not only relevant to its expected biological functions but are also reproducible and robust. This guide provides a framework for comparing the antioxidant, anti-inflammatory, and anti-glycation activities of this compound with its alternatives. While direct comparative data on the reproducibility of these assays for this compound specifically is limited in the public domain, the general principles of assay validation and the data available for similar dipeptides provide a strong foundation for researchers. By following detailed protocols and understanding the underlying signaling pathways, scientists can generate reliable and meaningful data to advance our understanding of the therapeutic potential of this compound.
References
- 1. Carnosine and Anserine in Chicken: Distribution, Age-dependency and their Anti-glycation Activity -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Anserine - Wikipedia [en.wikipedia.org]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. plantsjournal.com [plantsjournal.com]
- 8. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Important roles of dietary taurine, creatine, carnosine, anserine and 4-hydroxyproline in human nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurine chloramine inhibits the synthesis of nitric oxide and the release of tumor necrosis factor in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnosine and anserine act as effective transglycating agents in decomposition of aldose-derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jppres.com [jppres.com]
- 15. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Carnosine Containing Extract Preparation from Chicken Breast for Anti-glycating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. salimetrics.com [salimetrics.com]
- 18. Inhibition of nitric oxide synthase abrogates lipopolysaccharides-induced up-regulation of L-arginine uptake in rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Taurine and Hypotaurine as Hydroxyl Radical Scavengers [stacks.cdc.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]
- 27. Experimental and hypothetical appraisal on inhibition of glucose-induced glycation of bovine serum albumin by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
"Elucidating and confirming the molecular mechanism of action of L-Anserine nitrate"
For Immediate Release
[City, State] – November 20, 2025 – In a comprehensive analysis aimed at the scientific community, this guide elucidates the molecular mechanism of action of L-Anserine nitrate, a naturally occurring histidine dipeptide, and provides a comparative overview of its performance against relevant alternatives. This publication presents key experimental data, detailed protocols, and visual representations of the signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its biological effects through a combination of antioxidant, anti-glycation, and modulatory activities on key cellular signaling pathways. As a potent scavenger of hydroxyl radicals, it plays a crucial role in mitigating oxidative stress.[1] Furthermore, it inhibits the non-enzymatic glycation of proteins, a process implicated in aging and various pathologies.[1][2] Emerging evidence also points to its role in protecting against neurotoxicity induced by endoplasmic reticulum (ER) stress and its ability to inhibit the activity of the histone acetyltransferase p300 (p300-HAT).
Comparative Performance Analysis
To provide a clear perspective on the efficacy of this compound, this guide presents a comparative analysis with its close structural analog, L-Carnosine, and other relevant histidine-containing dipeptides such as Balenine and Ophidine.
Antioxidant Activity
Both L-Anserine and L-Carnosine exhibit significant antioxidant properties, primarily through the scavenging of free radicals. However, studies have shown variations in their efficacy depending on the specific assay. In linoleic acid autoxidation systems, L-Carnosine demonstrated stronger inhibitory activity than L-Anserine.[3] Conversely, in terms of reducing power, L-Anserine was found to be more potent.[3]
Table 1: Comparison of Antioxidant Activities
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| L-Anserine | DPPH Radical Scavenging | Concentration-dependent activity | [3][4] |
| ABTS Radical Scavenging | Concentration-dependent activity | [5] | |
| Reducing Power | Higher than L-Carnosine | [3] | |
| L-Carnosine | DPPH Radical Scavenging | Concentration-dependent activity | [3][4] |
| ABTS Radical Scavenging | IC50: 34.4% inhibition at 20 µg/mL | [5] | |
| Linoleic Acid Autoxidation | Stronger inhibition than L-Anserine | [3] | |
| Balenine | Antioxidant Capacity | High antioxidant capacity | [6] |
| Ophidine | DNA Protection | Greater efficacy than L-Anserine and L-Carnosine |
Note: IC50 values can vary depending on experimental conditions. This table provides a summary of reported activities.
Anti-Glycation Efficacy
L-Anserine and L-Carnosine are both effective inhibitors of advanced glycation end-product (AGE) formation. Their mechanism involves acting as competitive substrates for glycation and decomposing Schiff bases, the initial intermediates in the glycation process.[7] Comparative studies have indicated that L-Anserine may require different concentrations than L-Carnosine to achieve significant inhibition of specific AGEs like N-carboxyethyl lysine (CEL).[8]
Table 2: Comparison of Anti-Glycation Activities
| Compound | Assay | Key Findings | Reference |
| L-Anserine | BSA-Methylglyoxal Assay | Significant inhibition of CEL formation at a 1:1 ratio to MG | [8] |
| AGE Formation Inhibition | Required a 200:1 ratio to MG for significant AGE inhibition | [8] | |
| L-Carnosine | BSA-Methylglyoxal Assay | Significant inhibition of CEL formation at a 20:1 ratio to MG | [8] |
| AGE Formation Inhibition | Required a 100:1 ratio to MG for significant AGE inhibition | [8] |
Modulation of p300-HAT Activity
A significant finding is the inhibitory effect of L-Anserine on the histone acetyltransferase p300 (p300-HAT). One study reported an IC50 value of 1.87 mM for anserine in an in vitro p300-HAT assay.[9] This inhibitory action on a key epigenetic regulator suggests a potential mechanism for influencing gene expression related to cellular stress and hypertrophy.
Table 3: p300-HAT Inhibition
| Compound | IC50 | Reference |
| L-Anserine | 1.87 mM | [9] |
Bioavailability and Stability
A crucial factor in the in vivo efficacy of these dipeptides is their susceptibility to hydrolysis by the enzyme carnosinase. Anserine, being a methylated analog of carnosine, exhibits greater resistance to carnosinase, potentially leading to higher bioavailability and a longer duration of action in the body.[10] Balenine has also shown significantly lower susceptibility to carnosinase hydrolysis and higher bioavailability compared to both anserine and carnosine.[11]
Signaling Pathways and Molecular Mechanisms
To visually represent the complex interactions of this compound at the molecular level, the following diagrams have been generated using the DOT language.
Figure 1: Overview of this compound's primary molecular actions.
Figure 2: this compound's protective role in the ER stress pathway.
Figure 3: Workflow for determining antioxidant capacity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound and its alternatives.
Materials:
-
This compound, L-Carnosine, Balenine, Ophidine
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.
Protocol 2: In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)
Objective: To assess the anti-glycation properties of this compound and its alternatives.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound, L-Carnosine, Balenine, Ophidine
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium azide
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL), D-glucose (e.g., 500 mM), and various concentrations of the test compounds in phosphate buffer. Add sodium azide (0.02%) to prevent microbial growth.
-
A control tube should contain BSA and glucose without any inhibitor. A blank tube should contain only BSA.
-
Incubate all tubes at 37°C for a specified period (e.g., 7-21 days).
-
After incubation, measure the fluorescence of the solutions at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm to determine the formation of fluorescent AGEs.
-
Calculate the percentage of inhibition of glycation using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Determine the IC50 value for the inhibition of AGE formation.
Protocol 3: Western Blot for CHOP Expression (ER Stress Marker)
Objective: To evaluate the effect of this compound on the expression of the ER stress marker CHOP.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
This compound
-
ER stress inducer (e.g., Tunicamycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CHOP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) for an appropriate duration (e.g., 16-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the relative expression of CHOP, normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling profile as a bioactive molecule with multifaceted mechanisms of action. Its antioxidant and anti-glycation properties, coupled with its ability to modulate ER stress and p300-HAT activity, position it as a compound of significant interest for further research and potential therapeutic applications. The comparative data presented in this guide highlight its unique characteristics relative to other histidine-containing dipeptides, particularly its enhanced stability, which may translate to improved in vivo efficacy. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for scientists seeking to explore and confirm the molecular intricacies of this compound.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Balenine, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PathSpecific™ Histone acetyltransferase p300 (human) Assay Kit (Chemiluminescent) - Creative Biolabs [creative-biolabs.com]
- 11. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review [mdpi.com]
"Comparative analysis of the physiological effects of L-Anserine nitrate, carnosine, and balenine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physiological effects of three histidine-containing dipeptides: L-Anserine nitrate, carnosine, and balenine. These compounds, found in various concentrations in vertebrate tissues, are of significant interest for their potential therapeutic applications owing to their antioxidant, neuroprotective, and pH-buffering properties. This document synthesizes available experimental data to facilitate an objective comparison of their performance, details the methodologies of key experiments, and visualizes relevant biological pathways.
Executive Summary
Carnosine (β-alanyl-L-histidine), anserine (β-alanyl-3-methyl-L-histidine), and balenine (β-alanyl-1-methyl-L-histidine) are closely related dipeptides with distinct physiological profiles. While all three exhibit antioxidant and pH-buffering capabilities, their efficacy varies due to structural differences. Balenine demonstrates superior bioavailability and resistance to enzymatic hydrolysis in humans compared to carnosine and anserine. Carnosine has shown significant neuroprotective effects in preclinical models. Anserine's properties are often intermediate between carnosine and balenine.
Direct comparative experimental data for this compound is limited in the scientific literature. Its physiological effects are largely attributed to the anserine moiety. The nitrate salt form may influence solubility and potentially other specific biological activities, but comprehensive comparative studies are lacking. Therefore, this guide primarily focuses on the comparison of carnosine, anserine, and balenine, with the understanding that the physiological effects of this compound are expected to be similar to those of anserine.
Data Presentation: Comparative Physiological Effects
The following tables summarize quantitative data on the key physiological parameters of carnosine, anserine, and balenine based on available experimental evidence.
Table 1: Pharmacokinetic Properties in Humans
| Parameter | Carnosine | Anserine | Balenine | Reference |
| Plasma Half-life (t½) (min) | 1.20 ± 0.36 | 2.14 ± 0.58 | 34.9 ± 14.6 | [1][2] |
| Peak Plasma Concentration (Cmax) (µM) at 10 mg/kg dose | Barely measurable | ~1.10 | ~28 | [1][2][3] |
| Susceptibility to Carnosinase (CN1) Hydrolysis | High | Intermediate | Low | [1][2] |
Table 2: Physicochemical and pH-Buffering Properties
| Parameter | Carnosine | Anserine | Balenine | Reference |
| pKa of Imidazole Ring | 6.83 | 7.04 | 7.03 | [3] |
| Optimal Buffering Range | Lower physiological pH | Higher physiological pH | Higher physiological pH | [3] |
Table 3: Comparative Antioxidant Activities (in vitro)
| Assay | Carnosine | Anserine | Reference |
| Inhibition of Linoleic Acid Autoxidation | Stronger activity | Weaker activity | [4] |
| DPPH Radical Scavenging Activity | Effective | Effective | [4] |
| Reducing Power | Moderate | Stronger activity | [4] |
| Cu2+ Chelating Ability | Effective | Effective | [4] |
Table 4: Comparative Neuroprotective Effects in a Mouse Model of Permanent Focal Ischemia
| Parameter | Vehicle | Carnosine | Anserine | Reference |
| Infarct Volume (mm³) | 45.3 ± 3.6 | 28.7 ± 2.9 | 38.4 ± 4.2 | [5][6] |
| Neurological Score (18-point scale) | 15.1 ± 0.3 | 12.8 ± 0.5 | 15.2 ± 0.3 | [5][6] |
| * Statistically significant difference compared to the vehicle group (p < 0.05). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Determination of Plasma Half-life and Peak Concentration
Protocol: In Vitro Degradation Profile and In Vivo Pharmacokinetics[1][2]
-
In Vitro Degradation:
-
Heparinized plasma samples are collected from human volunteers.
-
Carnosine, anserine, and balenine are added to the plasma at a starting concentration of 100 µM.
-
Samples are incubated at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes, and longer for balenine).
-
The reaction is stopped by adding a deproteinizing agent (e.g., 10% trichloroacetic acid).
-
Samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dipeptides.
-
The elimination rate constant (ke) and half-life (t½) are calculated from the degradation curve.
-
-
In Vivo Pharmacokinetics:
-
Healthy human volunteers are administered a single oral dose of the dipeptide (e.g., 1, 4, or 10 mg/kg body weight).
-
Blood samples are collected at baseline and at various time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).
-
Plasma is separated and deproteinized.
-
Dipeptide concentrations in the plasma are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax and time to reach Cmax (Tmax), are determined from the plasma concentration-time profile.
-
Antioxidant Activity Assays
Protocol: In Vitro Antioxidant Activity Assessment[4]
-
Inhibition of Linoleic Acid Autoxidation:
-
An emulsion of linoleic acid is prepared in a phosphate buffer.
-
The test compound (carnosine or anserine) is added to the emulsion at various concentrations.
-
The mixture is incubated at a constant temperature (e.g., 40°C) in the dark.
-
The degree of oxidation is measured periodically by monitoring the formation of lipid hydroperoxides using the ferric thiocyanate method or by measuring thiobarbituric acid reactive substances (TBARS).
-
The antioxidant activity is expressed as the percentage of inhibition of linoleic acid oxidation.
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
The test compound is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration.
-
Neuroprotection Assessment in a Mouse Model of Stroke
Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice[5][6]
-
Animal Model:
-
Adult male C57BL/6 mice are used.
-
Anesthesia is induced (e.g., with isoflurane).
-
A midline incision is made in the neck to expose the common carotid artery.
-
The middle cerebral artery (MCA) is occluded by inserting a filament into the internal carotid artery until it blocks the origin of the MCA.
-
The occlusion is maintained for the duration of the experiment (permanent occlusion).
-
-
Drug Administration:
-
Carnosine, anserine, or vehicle (saline) is administered via intraperitoneal injection at a specified dose (e.g., 500 mg/kg) at a set time relative to the MCAO procedure (e.g., 30 minutes prior).
-
-
Infarct Volume Measurement:
-
At a predetermined time point post-MCAO (e.g., 24 hours), the mice are euthanized, and their brains are removed.
-
The brains are sectioned into coronal slices (e.g., 2 mm thick).
-
The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
The slices are imaged, and the infarct area on each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas of all slices.
-
-
Neurological Function Evaluation:
-
A standardized neurological scoring system (e.g., an 18-point scale) is used to assess motor deficits, sensory deficits, and reflexes at various time points post-MCAO.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate some of the known signaling pathways influenced by these dipeptides.
Caption: Key signaling and physiological pathways influenced by carnosine.
Caption: Modulation of antioxidant enzymes by anserine and balenine.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Workflow for in vivo pharmacokinetic analysis of dipeptides.
Caption: Experimental workflow for assessing neuroprotective effects.
Conclusion
The available evidence suggests that while this compound, carnosine, and balenine share common physiological functions, their distinct pharmacokinetic and physicochemical properties lead to notable differences in their biological efficacy. Balenine's superior stability and bioavailability in humans make it a promising candidate for oral supplementation. Carnosine has demonstrated robust neuroprotective effects in preclinical models, warranting further investigation for its therapeutic potential in ischemic conditions. The physiological effects of this compound are likely comparable to those of anserine, although further direct comparative studies are necessary to fully elucidate the role of the nitrate salt. This guide provides a foundational resource for researchers to compare these compounds and design future studies to explore their full therapeutic potential.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Validating L-Anserine Nitrate as a Predictive Biomarker for Exercise Performance: A Comparison Guide
Introduction
The quest for reliable, predictive biomarkers is a cornerstone of sports science and drug development, aiming to optimize training, enhance performance, and mitigate injury risk. An ideal biomarker should be objectively measurable, reflect physiological processes related to performance, and predict an individual's response to an exercise stimulus. While established markers like lactate and creatine kinase offer valuable insights, they often reflect acute stress or muscle damage rather than predictive potential.
This guide explores the theoretical validation of a novel compound, L-Anserine nitrate, as a predictive biomarker for exercise performance. This compound uniquely combines two well-documented ergogenic aids: L-Anserine, a histidine-containing dipeptide with significant buffering and antioxidant capacity[1][2][3], and nitrate, a precursor to nitric oxide (NO) known to enhance vascular and metabolic control[4][5]. By examining the independent mechanisms of its constituent parts and comparing them to established biomarkers, we can outline a framework for its validation and potential application.
Proposed Mechanism of Action: A Dual-Pathway Approach
This compound is hypothesized to enhance exercise performance through two distinct but complementary physiological pathways within skeletal muscle.
-
The L-Anserine Pathway : As a histidine-containing dipeptide, L-Anserine is concentrated in fast-twitch muscle fibers and acts as a potent intracellular pH buffer.[1][6] During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to acidosis, inhibiting enzyme function and muscle contraction, thereby causing fatigue. With a pKa value of 7.04, L-Anserine is highly effective at buffering H+ in the physiological pH range of the early stages of acidosis.[1][6][7] Furthermore, L-Anserine is more resistant to degradation by the enzyme carnosinase than its well-known analogue, carnosine, potentially offering greater bioavailability and sustained efficacy.[1][3][8]
-
The Nitrate Pathway : Dietary nitrate is converted in the body to nitrite and subsequently to nitric oxide (NO).[4][5] NO is a critical signaling molecule that improves exercise performance by several mechanisms: it enhances blood flow to active muscles, improves mitochondrial efficiency (reducing the oxygen cost of exercise), and modulates muscle contractility.[4][9] This pathway is particularly crucial for improving tolerance to high-intensity exercise and enhancing performance in events lasting several minutes.[4][10]
The combination of these two molecules in this compound suggests a synergistic potential: enhancing both the capacity to manage metabolic byproducts (via L-Anserine) and optimizing oxygen and nutrient delivery (via nitrate).
Comparative Analysis of Biomarkers
To validate this compound as a predictive biomarker, its performance must be compared against established markers. The following table provides an objective comparison based on current scientific understanding.
| Biomarker | This compound (Theoretical) | Lactate | Creatine Kinase (CK) |
| Biomarker Type | Metabolite (Exogenous) | Metabolite (Endogenous) | Enzyme |
| Primary Indication | Predictive of high-intensity performance capacity and fatigue resistance. | Marker of anaerobic metabolism and metabolic stress. | Indirect marker of exercise-induced muscle damage.[11] |
| Mechanism | Increases intramuscular buffering capacity (Anserine) and enhances O2 efficiency via NO pathway (Nitrate).[1][9] | Accumulates when production exceeds clearance during high-intensity exercise.[11] | Leaks from damaged muscle cell membranes into the bloodstream.[11] |
| Measurement Time | Pre-exercise (baseline) and post-exercise to assess uptake and correlation with performance. | During and immediately post-exercise to determine thresholds and peak levels. | 24-72 hours post-exercise, as levels peak with a significant delay. |
| Sample Type | Plasma, Urine | Blood (capillary or venous) | Blood (serum or plasma) |
| Advantages | - Potentially predictive, not just reflective.- Dual-action mechanism targets multiple performance limiters.- L-Anserine is more stable than carnosine.[3][8] | - Real-time feedback on exercise intensity.- Widely used for setting training zones. | - Gold standard for quantifying muscle damage.- Useful for monitoring overtraining and recovery. |
| Limitations | - Requires direct validation through clinical trials.- Efficacy may depend on training status and diet.[4][9]- Optimal dosage and timing are unknown. | - Reflects current state, not predictive of future performance.- Influenced by diet, hydration, and clearance rates. | - Not predictive; reflects damage already done.- Large inter-individual variability.- Peak levels are significantly delayed from exercise bout. |
Experimental Protocols for Validation
A rigorous scientific approach is required to validate this compound as a predictive biomarker. Below is a proposed experimental workflow for a human clinical trial.
Study Design
A randomized, double-blind, placebo-controlled crossover study is recommended. This design minimizes inter-individual variability, with each participant serving as their own control.
-
Participants : 20-30 recreationally active to well-trained individuals (e.g., cyclists, runners) with a VO2max < 65 mL/kg/min, as nitrate supplementation appears most effective in this population.[4]
-
Washout Period : A minimum of 7-10 days between trials to ensure complete clearance of the supplement.
-
Conditions :
-
This compound (experimental)
-
Sodium Nitrate (positive control for nitrate pathway)
-
L-Anserine (positive control for buffering pathway)
-
Placebo (e.g., microcrystalline cellulose)
-
Supplementation Protocol
-
Acute Dosing : Based on existing literature, an acute dose of ~30 mg/kg body weight for L-Anserine and ~5-8 mmol for nitrate, ingested 60-120 minutes before exercise, would be an appropriate starting point.[4][12]
-
Chronic Loading : A secondary arm of the study could investigate a chronic loading phase (e.g., 5-7 days) to assess effects on muscle tissue saturation and performance.[10]
Performance Testing
-
Primary Outcome : Time to exhaustion (TTE) at a fixed high-intensity power output (e.g., 85% VO2max) on a cycle ergometer.
-
Secondary Outcomes :
Biomarker Measurement Protocol
-
Sample Collection : Venous blood samples collected at baseline (pre-supplement), pre-exercise (e.g., 60 mins post-supplement), immediately post-exercise, and at 1-hour and 2-hour recovery intervals. Urine could also be collected to assess excretion.
-
Analytical Method :
-
L-Anserine : Quantification in plasma and urine using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][13][14]
-
Nitrate/Nitrite : Measurement in plasma using a colorimetric assay (e.g., Griess reagent).
-
Lactate/CK : Measured using standard automated laboratory analyzers.
-
Statistical Analysis
-
Performance data will be analyzed using a repeated-measures ANOVA.
-
Pearson or Spearman correlation analysis will be used to determine the relationship between plasma L-Anserine and nitrate/nitrite concentrations (pre-exercise) and performance outcomes (e.g., TTE). A strong, significant correlation would support its validity as a predictive biomarker.
Logical Framework: From Compound to Performance
The potential of this compound as a biomarker is rooted in a clear logical chain: its presence and concentration in the body following supplementation should directly influence key physiological mechanisms that underpin exercise performance.
Conclusion
While direct evidence for this compound as a predictive biomarker for exercise performance is currently lacking, a strong theoretical foundation exists based on the well-documented ergogenic effects of its constituent components. L-Anserine offers a potent and stable pH buffering capacity, while nitrate enhances metabolic efficiency and vascular function through the nitric oxide pathway. This dual-action potential makes this compound a compelling candidate for further investigation.
Its validation would offer a significant advancement over traditional, reflective biomarkers like lactate and creatine kinase by providing a predictive tool to gauge an athlete's capacity for high-intensity performance. The experimental protocols outlined in this guide provide a clear roadmap for future research. If validated, plasma concentrations of L-Anserine and nitrate following supplementation could become a valuable component of a comprehensive biomarker panel used to personalize training and nutritional strategies for athletes.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Nitrate Supplementation on Exercise Performance in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary nitrate supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meatscience.org [meatscience.org]
- 7. [Carnosine and anserine as specialized pH-buffers--hydrogen ion carriers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary nitrate and exercise performance: new strings to the beetroot bow - Gatorade Sports Science Institute [gssiweb.org]
- 10. journals.humankinetics.com [journals.humankinetics.com]
- 11. Blood-Based Biomarkers for Managing Workload in Athletes: Considerations and Recommendations for Evidence-Based Use of Established Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Comparative Metabolomics of Nitrate Administration in Young vs. Aged Animals: A Proxy for L-Anserine Nitrate Studies
Introduction
While direct comparative metabolomics studies on L-Anserine nitrate administration in young versus aged animals are not available in the current scientific literature, it is possible to construct a comparative guide based on existing research into dietary nitrate supplementation and the well-documented metabolic changes that occur with aging. This guide will, therefore, serve as a proxy, outlining the expected metabolic shifts and the experimental approaches that would be relevant for investigating a novel compound like this compound. The focus will be on the differential metabolic responses to nitrate supplementation between young and aged subjects, drawing from studies on more common nitrate sources such as sodium nitrate and beetroot juice.
Aging is a complex process characterized by a progressive decline in physiological and metabolic functions[1]. One of the key age-related changes is altered nitric oxide (NO) bioavailability, which is crucial for numerous physiological processes, including vascular health and cellular metabolism[2][3]. Dietary nitrate can be converted to nitrite and then to NO, offering a potential therapeutic avenue to counteract the age-related decline in NO production[4]. Understanding the age-dependent metabolic response to nitrate administration is therefore of significant interest.
Comparative Quantitative Data
The following tables summarize key quantitative data from studies comparing the effects of nitrate administration and baseline metabolic differences in young versus aged subjects.
Table 1: Comparative Plasma and Urinary Nitrate/Nitrite Concentrations Following Nitrate Administration
| Parameter | Young Subjects | Aged Subjects | Key Findings | Reference |
| Baseline Plasma Nitrite | Higher | Lower | Confirms age-related decline in NO bioavailability. | [5][6] |
| Post-intervention Plasma Nitrate | No significant difference | No significant difference | Both age groups show dose-dependent increases. | [5][6] |
| Post-intervention Plasma Nitrite | Higher increase | Lower increase | Younger individuals show a more robust conversion of nitrate to nitrite. | [5][6] |
| Baseline Urinary Nitrate/Nitrite Excretion | Higher | Lower (50-80% decrease) | Indicates reduced NO production with age. | [2] |
| Baseline Serum L-arginine | Higher | Lower (30-50% decrease) | Suggests a potential mechanism for decreased NO production in aging. | [2] |
| Tissue Nitrate Content (Baseline) | Generally lower | Generally higher | Suggests potential age-related alterations in nitrate storage. | [4] |
| Tissue Nitrite Content (Baseline) | Generally higher | Generally lower | Consistent with reduced NO bioavailability in aged tissues. | [4] |
Table 2: General Age-Related Metabolomic Changes in Plasma/Serum
| Metabolite Class | Change with Age | Implication | Reference |
| Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) | Decrease | Associated with sarcopenia (loss of muscle mass). | [7] |
| Tryptophan | Decrease | Altered tryptophan metabolism. | [7] |
| Aspartate, Ornithine | Increase | Indicative of changes in the urea cycle. | [7] |
| Lipids (Total Cholesterol, LDL, VLDL, Triacylglycerides) | Increase | Reflects age-associated dyslipidemia. | [7] |
| Carnitines | Decrease | Suggests reduced mitochondrial fatty acid oxidation. | [1] |
| Citric Acid Cycle Intermediates | Decrease | Indicates reduced mitochondrial performance. | [1] |
Experimental Protocols
Below are detailed methodologies from key experiments that could be adapted for a comparative metabolomics study of this compound.
Protocol 1: Animal Study of Nitrate Supplementation
This protocol is based on studies investigating the effects of dietary nitrate in young and old rats[4][8].
-
Animal Models: Young (e.g., 3 months old) and old (e.g., 18-24 months old) male Sprague-Dawley or Wistar rats are used. Animals are housed in a controlled environment with a standard diet.
-
Experimental Groups:
-
Young Control (standard drinking water)
-
Young Treatment (drinking water supplemented with a nitrate source, e.g., 1 g/L Sodium Nitrate)
-
Aged Control (standard drinking water)
-
Aged Treatment (drinking water supplemented with a nitrate source)
-
-
Administration: The nitrate source is provided in the drinking water for a specified period (e.g., 5-7 days).
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected via cardiac puncture into heparinized tubes for plasma preparation. Tissues of interest (e.g., liver, skeletal muscle, heart, brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis. Urine can be collected over a 24-hour period using metabolic cages.
-
Metabolite Analysis:
-
Nitrate and Nitrite Measurement: Plasma and tissue homogenate concentrations of nitrate and nitrite are measured using methods like chemiluminescence or Griess assay.
-
Metabolomics Analysis: Plasma and tissue extracts are subjected to untargeted metabolomics analysis using platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to obtain comprehensive metabolic profiles.
-
Protocol 2: Human Crossover Clinical Trial
This protocol is adapted from studies comparing the pharmacokinetics of dietary nitrate in young and older adults[5][6].
-
Participants: Healthy young (e.g., 18-35 years) and older (e.g., 60-75 years) non-smoking participants are recruited.
-
Study Design: A randomized, crossover design is employed. Each participant consumes different doses of a nitrate source (e.g., 100g, 200g, 300g of whole beetroot) and a positive control (e.g., 1000mg potassium nitrate) on separate occasions, with a washout period of at least 7 days between visits.
-
Sample Collection:
-
Blood: Venous blood samples are collected at baseline and at multiple time points post-ingestion (e.g., over a 5-hour period) to measure plasma nitrate and nitrite concentrations.
-
Saliva: Saliva samples are collected over a longer period (e.g., 12 hours) to assess nitrate and nitrite levels.
-
Urine: 24-hour urine collections are performed to measure total nitrate excretion.
-
-
Data Analysis: Repeated-measures ANOVA is used to determine the effects of time, intervention, age, and their interactions on metabolite concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Dietary nitrate-nitrite-nitric oxide signaling pathway.
Caption: Workflow for a comparative metabolomics study.
References
- 1. Metabolomics Signatures of Aging: Recent Advances [aginganddisease.org]
- 2. Changes in nitric oxide precursor, L-arginine, and metabolites, nitrate and nitrite, with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential health effects of dietary nitrate supplementation in aging and chronic degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Pharmacokinetic Profile of Incremental Oral Doses of Dietary Nitrate in Young and Older Adults: A Crossover Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nitrate-and-nitrite-metabolism-in-aging-rats-a-comparative-study - Ask this paper | Bohrium [bohrium.com]
Independent Replication of Neuroprotective Effects of L-Anserine Nitrate: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the neuroprotective potential of L-Anserine nitrate. This guide provides a comparative analysis with its structural analog, L-Carnosine, supported by experimental data, detailed protocols, and pathway visualizations.
While a direct independent replication of a single key study on this compound's neuroprotective effects is not prominently documented in publicly available literature, a body of research collectively investigates its potential, often in comparison to the more extensively studied dipeptide, L-Carnosine. This guide synthesizes findings from key comparative studies to offer an objective overview of L-Anserine's efficacy, experimental methodologies, and underlying signaling pathways.
Data Presentation: L-Anserine vs. L-Carnosine in Neuroprotection
The neuroprotective effects of L-Anserine have been evaluated in various preclinical models, with L-Carnosine frequently used as a benchmark. The following tables summarize quantitative data from a pivotal study comparing these compounds in a mouse model of permanent focal cerebral ischemia.
Table 1: Comparison of Infarct Size in Mice Treated with L-Anserine and L-Carnosine 1 Day Post-Ischemia
| Treatment Group (1000 mg/kg) | Mean Infarct Volume (mm³) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | 45.2 ± 2.5 | - |
| L-Anserine | 38.7 ± 3.1 | Not Significant |
| L-Carnosine | 28.4 ± 2.1 | p < 0.05 |
Data synthesized from a study on permanent focal cerebral ischemia in mice.[1]
Table 2: Comparison of Neurological Score in Mice Treated with L-Anserine and L-Carnosine 1 Day Post-Ischemia
| Treatment Group (1000 mg/kg) | Mean Neurological Score ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | 15.09 ± 0.25 | - |
| L-Anserine | 15.18 ± 0.30 | Not Significant |
| L-Carnosine | 13.5 ± 0.4 | p < 0.05 |
Neurological function was evaluated on an 18-point scale, where a lower score indicates better function.[1]
The data suggests that while L-Anserine shows a trend towards reducing infarct size, the effect was not statistically significant at the tested dose, unlike L-Carnosine which demonstrated significant neuroprotection.[1]
Experimental Protocols
To facilitate replication and further investigation, detailed experimental methodologies are crucial. The following protocol is based on the widely used model of permanent middle cerebral artery occlusion (pMCAO) in mice to study the effects of neuroprotective compounds.
Permanent Focal Cerebral Ischemia Model in Mice
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure (pMCAO):
-
A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A 6-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is secured in place, and the incision is closed.
-
-
Drug Administration:
-
Assessment of Ischemic Injury:
-
Infarct Volume Measurement: At a predetermined time post-pMCAO (e.g., 24 hours), animals are euthanized, and brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue appears white, while viable tissue stains red. The infarct volume is then quantified using image analysis software.[2]
-
Neurological Scoring: Neurological deficits are assessed using a standardized scoring system (e.g., an 18-point scale) at various time points post-surgery.[2] This evaluates motor function, balance, and reflexes.
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare between treatment groups. A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualization
Signaling Pathways
L-Anserine is believed to exert its neuroprotective effects through the modulation of several signaling pathways, primarily related to antioxidant and anti-apoptotic mechanisms.
Caption: Keap1-Nrf2 antioxidant response pathway.
L-Anserine may inhibit Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes, thereby conferring neuroprotection.
Caption: JNK-Caspase-3 apoptotic pathway.
By scavenging reactive oxygen species (ROS) and inhibiting JNK activation, L-Anserine can potentially reduce the activation of caspase-3 and subsequent apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound.
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Methods for Correlating L-Anserine Nitrate Levels with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of statistical methods used to correlate L-Anserine nitrate levels with clinical outcomes, supported by experimental data from published studies. It is intended to assist researchers and drug development professionals in designing and analyzing studies involving this compound or similar compounds. This document outlines common experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.
I. Comparison of Clinical Studies and Statistical Methodologies
L-Anserine, often studied in combination with its analogue L-Carnosine, has been investigated for its potential benefits on cognitive function and exercise performance. The choice of statistical methodology is critical for determining the significance of these correlations. Below is a comparison of statistical approaches from key studies.
Table 1: Comparison of Statistical Methods in L-Anserine/Carnosine Clinical Trials
| Clinical Outcome | Study Design | Intervention | Primary Endpoint(s) | Statistical Method(s) Used | Key Findings | Reference |
| Cognitive Function | Double-blind, randomized, placebo-controlled trial | 1.0 g/day Anserine/Carnosine (3:1) for 3 months | Wechsler Memory Scale-Logical Memory (WMS-LM) | Two-way repeated measures ANOVA | Significant preservation in delayed recall verbal memory in the intervention group compared to placebo (p = 0.0128).[1] | Hisatsune et al. |
| Cognitive Function in Mild Cognitive Impairment (MCI) | Randomized, placebo-controlled trial | 500 mg/day Anserine for 12 weeks | Mini-Mental State Examination (MMSE) | Two-way repeated ANOVA, Paired t-test | Significant improvement in MMSE scores in the Anserine group.[2] A significant correlation was found between plasma anserine concentration and a decrease in C-Reactive Protein (CRP) levels.[2] | Herculano et al.[2] |
| Exercise Performance | Randomized controlled trial | 120 mg/day Anserine for 7 days | Time to complete three 1500m runs | Not explicitly stated, but p-values reported | Anserine supplementation reduced the time to complete the runs and decreased markers of muscle damage (CPK) and inflammation (WBC).[3] | Suzuki et al. |
| Habitual Meat Intake Biomarker | Cross-sectional study | N/A (observational) | Plasma concentrations of Anserine, Carnosine, and methylhistidine | Generalized linear models | Positive association between total meat intake and plasma concentrations of Anserine and Carnosine.[4] | Kühn et al.[4] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for clinical studies investigating L-Anserine.
Protocol for Cognitive Function Clinical Trial
This protocol is a generalized representation based on the methodologies of Hisatsune et al. and Herculano et al.[1][2]
-
Participant Recruitment: Recruit healthy elderly volunteers or individuals diagnosed with Mild Cognitive Impairment (MCI). Participants undergo initial screening, including medical history, physical examination, and baseline cognitive assessments (e.g., MMSE, ADAS-Cog).[2]
-
Randomization and Blinding: Participants are randomly assigned to receive either the this compound supplement or a placebo in a double-blind manner.
-
Intervention: The intervention group receives a standardized daily dose of this compound (e.g., 500 mg to 1.0 g) for a predefined period (e.g., 12 weeks).[1][2] The placebo group receives an identical-looking capsule containing an inert substance.
-
Clinical Outcome Assessment: Cognitive function is assessed at baseline and at the end of the intervention period using validated neuropsychological tests such as the Wechsler Memory Scale-Logical Memory (WMS-LM) or the Mini-Mental State Examination (MMSE).[1][2]
-
Biomarker Analysis: Blood samples are collected at baseline and follow-up to measure plasma L-Anserine concentrations and other relevant biomarkers (e.g., inflammatory markers like CRP, cytokines).[2]
-
Statistical Analysis: A two-way repeated measures ANOVA is typically used to compare the changes in cognitive scores between the intervention and placebo groups over time. Paired t-tests may be used to assess within-group changes.[2] Correlation analyses are performed to determine the relationship between changes in plasma L-Anserine levels and changes in clinical outcomes.
Protocol for Measuring L-Anserine in Biological Samples
This protocol is based on the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method described by Everaert et al.[5][6]
-
Sample Collection: Collect plasma or urine samples from participants.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Use a suitable column (e.g., a reversed-phase C18 column) for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a nonafluoropentanoic acid (NFPA) ion-pairing agent and an organic solvent like acetonitrile.[7]
-
Detect and quantify L-Anserine using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Create a calibration curve using known concentrations of L-Anserine standards to quantify the L-Anserine levels in the biological samples.
III. Data Presentation and Visualization
Clear visualization of experimental workflows and potential biological pathways is essential for understanding the complex relationships between this compound and clinical outcomes.
Caption: Generalized workflow for a clinical trial investigating this compound.
Caption: Potential signaling pathway of L-Anserine's protective effects.
IV. Comparison with Alternative Biomarkers
While L-Anserine is a promising biomarker, several alternatives are used to assess cognitive decline and muscle fatigue.
Table 2: Comparison of L-Anserine with Alternative Biomarkers
| Clinical Area | Primary Biomarker | Alternative Biomarkers | Sample Type | Analytical Method | Advantages of Alternatives | Limitations of Alternatives |
| Cognitive Decline | L-Anserine | Cerebrospinal fluid (CSF) Aβ42, Tau proteins (t-tau, p-tau)[9][10] | Plasma, Urine | LC-MS/MS | More established in Alzheimer's disease diagnosis and prognosis.[9] | Invasive sample collection (lumbar puncture). |
| Muscle Fatigue | L-Anserine | Lactate, Ammonia, Creatine Kinase (CK)[11] | Plasma, Urine | Enzymatic assays, Immunoassays | Well-established markers of metabolic stress and muscle damage.[12] | Can be influenced by various factors other than muscle fatigue. |
V. Conclusion
The statistical correlation of this compound levels with clinical outcomes is a growing area of research. The most common statistical methods employed in clinical trials are two-way repeated measures ANOVA and correlation analyses. Standardized protocols for sample collection and analysis, primarily using LC-MS/MS, are crucial for obtaining reliable and reproducible data. While L-Anserine shows promise as a biomarker for cognitive function and muscle performance, it is important to consider its utility in comparison to more established biomarkers in specific clinical contexts. The visualizations provided in this guide offer a framework for designing and interpreting studies in this field. Further research with larger and more extended clinical trials is necessary to fully elucidate the therapeutic potential of this compound.[13]
References
- 1. Effect of Anserine/Carnosine Supplementation on Verbal Episodic Memory in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anserine, HClO-scavenger, protected against cognitive decline in individuals with mild cognitive impairment | Aging [aging-us.com]
- 3. mdpi.com [mdpi.com]
- 4. Plasma concentrations of anserine, carnosine and pi-methylhistidine as biomarkers of habitual meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. air.unimi.it [air.unimi.it]
- 8. Measurement of carnosine, homocarnosine and anserine by FASI capillary electrophoresis UV detection: applications on biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biomarkers for Predicting Cognitive Decline in those with Normal Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of L-Anserine with a Focus on its Nitrate Salt Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Anserine, a methylated analog of L-Carnosine, has garnered interest for its potential therapeutic applications due to its enhanced stability.[1][2][3][4] The nitrate salt form of L-Anserine is often utilized in nutritional supplements and research settings, purportedly for its improved stability and solubility.[5] This guide will delve into the known pharmacokinetic profile of L-Anserine, present the methodologies used in its study, and explore the theoretical benefits of the nitrate salt formulation.
Pharmacokinetic Profile of L-Anserine
Studies on orally administered L-Anserine have demonstrated its absorption and subsequent dose-dependent increase in plasma and urine concentrations.[1][2][3][4] The following table summarizes key pharmacokinetic parameters from a study involving healthy volunteers who ingested different doses of synthesized L-Anserine.
| Pharmacokinetic Parameter | 4 mg/kg BW Dose | 10 mg/kg BW Dose | 20 mg/kg BW Dose |
| Plasma Cmax (µM) | 0.54 | 1.10 | 3.12 |
| Urinary Cmax (mg/mg creatinine) | 0.09 | 0.41 | 0.72 |
Data sourced from a study by Everaert et al. (2018).[1][2][3]
Ingested L-Anserine is absorbed intact and is then hydrolyzed by carnosinase into its constituent amino acids, β-alanine and π-methylhistidine.[6] The inter-individual variability in plasma L-Anserine levels has been largely attributed to the activity and content of serum carnosinase-1.[1][2][3]
The L-Anserine Nitrate Salt Form
While direct comparative bioavailability data is lacking, the use of salt forms, such as nitrate, in drug development is a common strategy to enhance the physicochemical properties of a compound. The potential advantages of this compound salt include:
-
Enhanced Stability: The nitrate salt form may offer improved chemical stability, leading to a longer shelf-life and more consistent dosing.[5]
-
Improved Solubility: this compound is reported to be soluble in water.[5][7][8] Improved solubility can facilitate more consistent absorption in the gastrointestinal tract.
-
Ease of Formulation: The enhanced stability and solubility can simplify the process of incorporating L-Anserine into various dosage forms, such as capsules, powders, and liquids.[5]
It is important to note that while these are theoretical advantages, they need to be confirmed through direct comparative studies.
Experimental Protocols
The following section details the methodologies employed in a key pharmacokinetic study of L-Anserine.
Quantification of L-Anserine in Human Plasma and Urine
Objective: To develop and validate a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and to evaluate its pharmacokinetic profile in healthy volunteers.
Methodology:
-
Sample Collection:
-
Plasma: Blood samples were collected from healthy volunteers at baseline and at various time points after oral administration of L-Anserine (4, 10, and 20 mg/kg body weight).
-
Urine: Urine samples were collected prior to and at 45, 90, 135, 180, and 240 minutes after L-Anserine supplementation.[2]
-
-
Sample Preparation:
-
Plasma samples were deproteinized using sulfosalicylic acid.[2]
-
-
LC-MS/MS Analysis:
-
A liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of anserine.[1][2][3]
-
The system operated in positive electrospray ionization (ESI+) mode.[2]
-
For urine samples, a 17-minute multistep gradient of phase A (H2O – NFPA 0.08%) and phase B (CH3CN) was used for elution.[2]
-
-
Pharmacokinetic Analysis:
-
Plasma and urinary concentration-time profiles were constructed.
-
Key pharmacokinetic parameters such as Cmax were determined.
-
Visualizations
L-Anserine Absorption and Metabolism Pathway
The following diagram illustrates the pathway of L-Anserine from oral ingestion to its eventual metabolism in the body.
Caption: L-Anserine's journey from ingestion to metabolic breakdown.
Experimental Workflow for L-Anserine Pharmacokinetic Study
This diagram outlines the key steps in a typical clinical study designed to evaluate the pharmacokinetics of L-Anserine.
Caption: Workflow of a human L-Anserine pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 5. China Custom this compound Salt丨CAS 10030-52-1 Manufacturers Suppliers Factory [leapchem.com]
- 6. Intestinal absorption and blood clearance of L-histidine-related compounds after ingestion of anserine in humans and comparison to anserine-containing diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Proper Disposal of L-Anserine Nitrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Anserine nitrate, a dipeptide antioxidant used in various research applications.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. All waste containing this compound must be handled in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. If handling the powder form, a particulate respirator should be used to avoid inhalation. In case of a spill, follow the appropriate cleanup procedure based on whether the substance is wet or dry, as outlined in the Safety Data Sheet (SDS). For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, absorb the material with an inert substance. In both cases, the collected waste should be placed in a sealed and properly labeled container for disposal.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| Storage Incompatibility | Avoid reaction with oxidizing agents. | Santa Cruz Biotechnology |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for the disposal of nitrate compounds should be followed. This involves treating the substance as hazardous waste and engaging a licensed professional waste disposal service.
The thermal decomposition of related amino acids, such as histidine, has been studied. These studies indicate that upon heating, amino acids can decompose to produce water, ammonia, and carbon dioxide. It is crucial to note that the presence of the nitrate group in this compound may lead to the formation of nitrogen oxides upon thermal decomposition, which are toxic and reactive gases.
Disposal Workflow
The proper disposal of this compound follows a clear, step-by-step process to ensure safety and compliance. This workflow minimizes the risk of exposure and environmental contamination.
Caption: Step-by-step workflow for the safe disposal of this compound.
Key Disposal Considerations and Logical Relationships
Understanding the relationships between the chemical properties of this compound and the necessary disposal precautions is essential for safe laboratory practice. The nitrate component, in particular, dictates several key safety measures.
Caption: Logical relationships between this compound's properties and disposal precautions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
